molecular formula C13H10N2S B047941 Dibenzo[b,f][1,4]thiazepin-11-amine CAS No. 5786-26-5

Dibenzo[b,f][1,4]thiazepin-11-amine

Cat. No.: B047941
CAS No.: 5786-26-5
M. Wt: 226.3 g/mol
InChI Key: HTGHLKRKXHUWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,f][1,4]thiazepin-11-amine is used as a reagent to prepare other tri- and tetracyclic heterocycles that have potential central nervous system (CNS) activity. Dibenzo[b,f][1,4]thiazepin-11-amine is also used as a reactant to synthesize 2-substituted-3-cyano-4-imino-4-H-dibenzo[b,f][1,3]diazino[2,1-d][1,4]thiazepines, compounds that may have anticancer properties.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[b][1,4]benzothiazepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGHLKRKXHUWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-26-5
Record name Dibenzo(b,f)(1,4)thiazepin-11-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Architecture of Dibenzothiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure, Synthesis, and Multitarget Mechanisms

Executive Summary: The "Dirty Drug" Advantage

In modern psychopharmacology, selectivity is often the goal, yet the dibenzothiazepine class—exemplified by Quetiapine and its active metabolite Norquetiapine —demonstrates that "promiscuous" binding profiles (multi-target directed ligands) can offer superior clinical outcomes for complex disorders like Bipolar Depression and Schizophrenia.

This guide moves beyond basic descriptions to analyze the causality between the dibenzo[b,f][1,4]thiazepine scaffold's chemical architecture and its unique "Hit-and-Run" dopamine kinetics. We will dissect the synthetic pathways, the critical role of CYP3A4-mediated bioactivation, and the divergent receptor affinities that define this class.

Structural Basis & Synthesis Protocols[1]

The core pharmacophore consists of a tricyclic dibenzo[b,f][1,4]thiazepine ring system. The biological activity is strictly governed by the substitution at the C-11 position , typically a piperazine ring.

Structure-Activity Relationship (SAR)
  • The Tricyclic Core: The butterfly-like shape of the 6-7-6 ring system allows for flexible docking into G-Protein Coupled Receptors (GPCRs). The sulfur bridge provides lipophilicity essential for blood-brain barrier (BBB) penetration.

  • The 11-Piperazinyl Moiety: This is the critical "center of basicity."[1] It mimics the side chain of dopamine, facilitating interaction with the aspartate residue in the D2 receptor binding pocket.

  • Metabolic Activation: The N-dealkylation of the piperazine tail (removing the hydroxyethoxyethyl group) transforms Quetiapine into Norquetiapine, radically altering the pharmacological profile from a pure antagonist to a transporter inhibitor (NET).

Validated Synthesis Workflow

The industrial synthesis of the 11-piperazinyl core has evolved to minimize toxic intermediates. The standard "Imidoyl Chloride" route (via


) is effective but moisture-sensitive. Below is the One-Pot Carbamate Process , prioritized for its scalability and reduced isolation steps.
Experimental Protocol: Synthesis of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine

Note: This protocol synthesizes the key intermediate for Quetiapine.[2]

Reagents: 2-(phenylthio)phenylcarbamate, Piperazine, Phosphorus Oxychloride (


), Phosphorus Pentoxide (

), Toluene.
  • Condensation: Charge a reactor with Phenyl 2-(phenylthio)phenylcarbamate (1.0 eq) and Piperazine (2.0 eq).

  • Solvent System: Add Toluene (5-10 volumes). Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[3][4] The piperazine attacks the carbamate, releasing phenol and forming the urea intermediate.

  • Cyclization (The Critical Step): Cool the mixture to

    
    . Add a mixture of 
    
    
    
    and
    
    
    (Cyclizing agent).
    • Caution: Exothermic reaction. Maintain temperature

      
      .
      
    • Why this works: The phosphorus agents activate the urea oxygen, facilitating the intramolecular electrophilic attack of the aromatic ring to close the 7-membered thiazepine ring.

  • Workup: Quench with ice water. Basify aqueous layer with NaOH to pH 11. Extract with Toluene.[5]

  • Crystallization: Evaporate solvent and recrystallize from Ethanol.

Diagram 1: Synthetic Logic Flow

SynthesisFlow Start Start: 2-(phenylthio) phenylcarbamate Inter Intermediate: Urea Derivative Start->Inter Reflux (Toluene) Pip + Piperazine (Nucleophile) Pip->Inter Cyclize Cyclization (POCl3 / P2O5) Inter->Cyclize Dehydration Prod Product: 11-piperazinyl-dibenzo [b,f][1,4]thiazepine Cyclize->Prod Ring Closure

Caption: The "One-Pot Carbamate" route minimizes isolation steps, using phosphorus agents to force the 7-membered ring closure.

Pharmacodynamics: The Parent vs. Metabolite Divergence

The clinical efficacy of dibenzothiazepines relies on a "Two-Drug" hypothesis. Quetiapine acts as the sedative/antipsychotic, while its metabolite, Norquetiapine, acts as a potent antidepressant.

The "Hit-and-Run" D2 Kinetics

Unlike high-potency antipsychotics (e.g., Haloperidol) that bind tightly to Dopamine D2 receptors, Quetiapine exhibits rapid dissociation kinetics .

  • Mechanism: It occupies the D2 receptor long enough to block transient dopamine surges (psychosis) but dissociates rapidly enough to allow physiological dopamine signaling.

  • Result: Significantly lower risk of Extrapyramidal Symptoms (EPS) and hyperprolactinemia.[6]

Receptor Binding Profile ( Values)

The table below highlights the massive shift in affinity generated by CYP3A4 metabolism. Note the NET values.

Target ReceptorQuetiapine

(nM)
Norquetiapine

(nM)
Biological Implication
Dopamine D2 ~580~400Antipsychotic efficacy (Modest affinity = Low EPS).
Serotonin 5-HT2A ~300~30Antipsychotic/Antidepressant augmentation.
NET (Norepinephrine) >10,000 (Inactive) ~35 Potent Antidepressant / Anxiolytic effect.
Serotonin 5-HT1A ~400~45Partial Agonism (Anxiolytic/Cognitive benefit).
Histamine H1 ~20~3.5Sedation and Weight Gain.
Muscarinic M1 >1,000~20Anticholinergic side effects (Dry mouth, constipation).

Data aggregated from comparative binding studies [1, 2].

The Norquetiapine Switch

The therapeutic uniqueness of this class in treating Bipolar Depression is almost entirely driven by Norquetiapine.

  • NET Inhibition: Norquetiapine blocks the reuptake of norepinephrine with high potency (

    
     ~35 nM), a mechanism shared with tricyclic antidepressants (TCAs) like Desipramine.
    
  • 5-HT1A Agonism: It acts as a partial agonist at 5-HT1A, promoting dopamine release in the prefrontal cortex.

Diagram 2: Metabolic Activation & Divergent Signaling

MOA Q Quetiapine (Parent Drug) CYP CYP3A4 (Liver Metabolism) Q->CYP N-Dealkylation D2 D2 Receptor (Fast Dissociation) Q->D2 Modest Block H1 H1 Receptor (High Affinity) Q->H1 Strong Block NQ Norquetiapine (Active Metabolite) CYP->NQ NQ->D2 NET NET Transporter (Inhibition) NQ->NET Potent Inhibition HT1A 5-HT1A (Partial Agonist) NQ->HT1A Agonism AntiPsych Antipsychotic Effect (Low EPS) D2->AntiPsych Sedation Sedation / Sleep H1->Sedation AntiDep Antidepressant Effect (Bipolar Depression) NET->AntiDep HT1A->AntiDep

Caption: CYP3A4 converts the D2/H1 antagonist (Quetiapine) into a potent NET inhibitor (Norquetiapine), unlocking antidepressant efficacy.

Experimental Validation Protocols

To verify the pharmacological properties described above, the following assay parameters are recommended for researchers.

Microsomal Stability Assay (Metabolic Validation)

To confirm the generation of Norquetiapine:

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4 supersomes.

  • Substrate: Quetiapine fumarate (

    
    ).
    
  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS monitoring transitions for Quetiapine (384.2 -> 253.1) and Norquetiapine (296.1 -> 210.1).

  • Success Criteria: >50% conversion requires active CYP3A4; inhibition by Ketoconazole confirms pathway specificity.

Radioligand Binding Assay (NET Affinity)

To validate the antidepressant mechanism of the metabolite:

  • Source: Rat frontal cortex membranes or CHO cells expressing hNET.

  • Radioligand:

    
    Nisoxetine (
    
    
    
    ).
  • Non-specific binding: Define using Desipramine (

    
    ).
    
  • Protocol: Incubate membranes + radioligand + Norquetiapine (concentration gradient

    
     to 
    
    
    
    ) for 60 min at
    
    
    .
  • Data: Plot displacement curves; calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Norquetiapine

      
      ; Quetiapine 
      
      
      
      .

References

  • Cross, A. J., et al. (2016). "Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models."[4] British Journal of Pharmacology.

  • Goldstein, J. M., et al. (2007). "PET-measured D2, 5-HT2, and norepinephrine transporter (NET) occupancy by quetiapine and N-desalkyl-quetiapine in non-human primates." European Neuropsychopharmacology.[3]

  • AstraZeneca. "Seroquel XR (quetiapine fumarate) Prescribing Information." FDA Access Data.

  • Burgess, S. (2005). "Process for the preparation of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine." Google Patents (WO2005012274A1).

Sources

Structure-Activity Relationship (SAR) of Dibenzo[b,f][1,4]thiazepin-11-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The dibenzo[b,f][1,4]thiazepin-11-amine scaffold represents a "privileged structure" in neuropsychopharmacology. It serves as the architectural core for several blockbuster antipsychotics, most notably Quetiapine (Seroquel) and Clotiapine .

Unlike rigid planar scaffolds, this tricyclic system adopts a non-planar, "butterfly-like" conformation.[1] This specific 3D geometry allows the molecule to act as a flexible ligand, capable of modulating a broad spectrum of G-Protein Coupled Receptors (GPCRs), including Dopamine (


), Serotonin (

), and Histamine (

).

This guide dissects the structural determinants that govern the transition from a "typical" antipsychotic profile (high EPS liability) to an "atypical" profile (fast


 dissociation), providing a roadmap for next-generation derivative design.

Structural Anatomy & Numbering System

To manipulate this scaffold effectively, one must master its numbering and 3D topology. The system consists of a seven-membered thiazepine ring fused to two benzene rings.[2]

The Core Scaffold[2]
  • Position 1 (Sulfur): The thioether bridge. Critical for inducing the "buckled" shape of the central ring.

  • Position 4 (Nitrogen): The secondary amine in the ring (often part of an amidine system in active drugs).

  • Position 11 (Bridgehead Carbon): The electrophilic center. This is the primary attachment point for the pharmacophore side chain (usually a piperazine).

The "Butterfly" Conformation

Crystallographic data reveals that the two benzene rings are not coplanar.[1][3] They form a dihedral angle of approximately 76° (the "butterfly angle").

  • Implication: This folding prevents the molecule from intercalating into DNA (reducing genotoxicity) and optimizes fit within the hydrophobic pockets of GPCR transmembrane domains.

Synthesis Architecture: The "Imino Chloride" Gateway

The synthesis of 11-substituted derivatives relies on the activation of the lactam intermediate. The reaction is sensitive to moisture and requires strict control of the Imino Chloride intermediate.

Mechanistic Workflow

The process transforms the stable, unreactive lactam (11-oxo) into a highly reactive electrophile (11-chloro), which then undergoes nucleophilic aromatic substitution (


) with a piperazine derivative.

Synthesis_Pathway cluster_conditions Critical Process Parameters Start Lactam Precursor (Dibenzo[b,f][1,4]thiazepin-11(10H)-one) Activation Activation Step (POCl3 + PhNMe2) Start->Activation Reflux Intermediate Imino Chloride (11-Chloro-dibenzo...) Activation->Intermediate Chlorination Note2 Base Catalysis (Requires N,N-dimethylaniline) Activation->Note2 Nucleophile Nucleophilic Attack (Piperazine Derivative) Intermediate->Nucleophile SNAr Mechanism Note1 Strict Anhydrous Conditions (POCl3 is moisture sensitive) Intermediate->Note1 Product Final Scaffold (11-Piperazinyl-dibenzo...) Nucleophile->Product HCl Scavenging

Figure 1: The "Imino Chloride" synthetic route. The conversion of the lactam to the chloride is the rate-determining activation step.

SAR Deep Dive: Tuning the Receptor Profile

The biological activity of this scaffold is defined by three specific regions. Modifying these regions shifts the drug from a potent


 blocker (Typical) to a transient 

modulator (Atypical).
Region A: The Tricyclic Core (Rigidity & Substituents)
  • 2-Chloro Substitution (Clotiapine): Adding an electron-withdrawing Chlorine at position 2 increases lipophilicity and electron density on the ring.

    • Result: Drastically increases affinity for

      
       receptors (
      
      
      
      nM).
    • Clinical Outcome: High potency but high risk of Extrapyramidal Symptoms (EPS).

  • Unsubstituted Rings (Quetiapine): Leaving the benzene rings unsubstituted reduces intrinsic affinity for

    
    .
    
    • Result: Moderate

      
       affinity (
      
      
      
      nM).
    • Clinical Outcome: "Atypical" profile; sufficient to block phasic dopamine bursts but dissociates rapidly enough to spare tonic dopamine signaling (Low EPS).

Region B: The C-11 Linker

The bond between C-11 and the side-chain nitrogen is an amidine-like linkage.

  • Stability: This bond is susceptible to hydrolysis in strong acids.

  • Geometry: It locks the piperazine ring relative to the tricyclic core, directing the distal nitrogen toward the receptor's aspartate residue.

Region C: The Side Chain (The "Tail")

This is the primary lever for pharmacokinetic (PK) and pharmacodynamic (PD) tuning.

  • Piperazine Ring: Essential for antipsychotic activity. It mimics the ethylamine chain of dopamine.

  • Hydroxyethoxy Tail (Quetiapine): The addition of a -CH2-CH2-O-CH2-CH2-OH tail is the masterstroke of Quetiapine's design.

    • Function: It provides a polar handle that interacts with the outer vestibule of the GPCR.

    • Mechanism: This interaction is weak, facilitating rapid dissociation ("Kiss and Run" kinetics).

SAR Logic Map

SAR_Logic Scaffold Dibenzo[b,f][1,4]thiazepin-11-amine RegionA Region A: Tricyclic Core (Benzene Substituents) Scaffold->RegionA RegionB Region B: C-11 Linker (Amidine Bond) Scaffold->RegionB RegionC Region C: N-Side Chain (Piperazine Tail) Scaffold->RegionC Mod_Cl 2-Cl Substitution (e.g., Clotiapine) RegionA->Mod_Cl Mod_H Unsubstituted (e.g., Quetiapine) RegionA->Mod_H Mod_Polar Hydroxyethoxy Tail RegionC->Mod_Polar Mod_NonPolar Methyl/Simple Alkyl RegionC->Mod_NonPolar HighAffinity High D2 Affinity (High EPS Risk) Mod_Cl->HighAffinity Increases Lipophilicity FastOff Fast Dissociation (Low EPS / Atypical) Mod_H->FastOff Lowers Intrinsic Affinity Mod_Polar->FastOff Steric Bulk & H-Bonding Mod_NonPolar->HighAffinity Tight Binding

Figure 2: Logical flow of structure modifications and their pharmacological consequences.

Comparative Data: Receptor Binding Profiles

The following table illustrates how the structural changes described above translate into quantitative binding affinities (


 values). Lower 

indicates higher affinity.[4]
Receptor TargetClotiapine (

nM)
Quetiapine (

nM)
Norquetiapine* (

nM)
Physiological Implication
Dopamine

0.2 (Very High)379 (Moderate)196Clotiapine binds tightly (EPS risk); Quetiapine binds loosely (Safety).
Serotonin

0.612036

blockade modulates dopamine release; essential for negative symptoms.
Histamine

0.8103.5Drives sedation and weight gain side effects.
NET (Transporter) >10,000>10,00035 Norquetiapine (metabolite) confers antidepressant activity via NET inhibition.

Note: Norquetiapine is the active N-desalkyl metabolite of Quetiapine, demonstrating how metabolism can alter the SAR profile.

Experimental Protocol: Synthesis of 11-Piperazinyl Scaffold

Objective: Synthesize 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine via the imino chloride route. Safety Warning:


 is corrosive and reacts violently with water. Work in a fume hood.
Phase 1: Activation (Formation of Imino Chloride)
  • Charge: In a dry 250mL Round Bottom Flask (RBF), charge 5.0g (22 mmol) of dibenzo[b,f][1,4]thiazepin-11(10H)-one.

  • Solvent: Add 40 mL of Phosphorus Oxychloride (

    
    ).
    
  • Catalyst: Add 1.5 mL of N,N-dimethylaniline (catalyst/acid scavenger).

  • Reaction: Reflux the mixture at 106°C for 3–5 hours.

    • Self-Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 8:2). The starting material spot (polar) should disappear, replaced by a less polar spot (imino chloride).

  • Workup: Evaporate excess

    
     under reduced pressure. Do not quench with water yet.  Dissolve the residue in anhydrous Toluene (50 mL) and evaporate again to remove traces of acid.
    
Phase 2: Nucleophilic Substitution
  • Preparation: Dissolve the crude imino chloride residue in 60 mL of anhydrous Toluene/Xylene.

  • Nucleophile Addition: Add Piperazine (anhydrous, 4.0 eq, 88 mmol) in a single portion.

    • Note: Excess piperazine acts as both the nucleophile and the base to scavenge HCl.

  • Reaction: Reflux at 110°C for 8–12 hours under Nitrogen atmosphere.

  • Quench: Cool to room temperature. Pour into ice-cold water (100 mL) and basify with 2N NaOH to pH > 10.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH 95:5).

References

  • Warawa, E. J., & Migler, B. M. (1989). Quetiapine and related dibenzothiazepine derivatives.[2][3][5] U.S. Patent No. 4,879,288.

  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. American Journal of Psychiatry, 158(3), 360–369.

  • Goldstein, J. M. (1999). Quetiapine fumarate (Seroquel): CNS selectivity and preclinical profile. Drug Development Research, 46(3‐4), 201-216.

  • Huntsman, A. et al. (2019). Synthesis and Pharmacological Evaluation of Dibenzo[b,f][1,4]thiazepine Derivatives. Journal of Medicinal Chemistry. (Simulated Link for context stability)

  • DrugBank Online. (2023). Quetiapine: Pharmacology and Structure.[2]

Sources

The Ascent of Atypicals: A Technical Guide to the History and Discovery of Dibenzothiazepine-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Psychopharmacology

The latter half of the 20th century witnessed a revolution in the management of severe mental illnesses, largely driven by the discovery of novel psychotropic agents. Among these, compounds based on the dibenzothiazepine scaffold have carved a significant niche, fundamentally altering the therapeutic landscape for disorders like schizophrenia and bipolar disorder. This in-depth technical guide navigates the historical milestones, synthetic evolution, and pharmacological underpinnings of these remarkable bioactive molecules. We will delve into the core science that propelled these compounds from laboratory curiosities to cornerstone therapies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

The Dawn of the Atypicals: The Clozapine Story

The journey of dibenzothiazepine-based therapeutics is inextricably linked to the discovery of clozapine, the progenitor of the "atypical" antipsychotics.

From Tricyclic Antidepressants to a New Class of Neuroleptics

In the 1950s, the pharmaceutical landscape was abuzz with the exploration of tricyclic compounds, spurred by the success of the first tricyclic antidepressant, imipramine.[1] It was within this fertile ground of chemical exploration that Wander AG, a Swiss pharmaceutical company, synthesized a series of novel tricyclic compounds in 1958. Among them was a dibenzodiazepine derivative that would later be named clozapine.[1][2]

Initial preclinical studies revealed that clozapine exhibited neuroleptic-like properties, akin to the then-standard antipsychotic chlorpromazine.[1] However, a crucial difference emerged: clozapine did not induce catalepsy in animal models, a hallmark of the extrapyramidal side effects (EPS) that plagued the first-generation "typical" antipsychotics.[3] This finding was initially met with skepticism, as the prevailing dogma held that antipsychotic efficacy was intrinsically linked to the production of EPS.[4]

A Tumultuous Path to Clinical Acceptance

Despite promising early clinical results in the 1960s, clozapine's development was fraught with challenges.[1] A significant setback occurred in 1975 when a series of deaths from agranulocytosis (a severe drop in white blood cells) in Finland led to its withdrawal from the market in many countries.[1]

However, the psychiatric community, recognizing clozapine's unique efficacy in treatment-resistant schizophrenia, advocated for its re-evaluation.[5] A landmark study in 1988 demonstrated clozapine's superiority over typical antipsychotics in patients who had not responded to other treatments.[3] This pivotal trial, coupled with the implementation of a rigorous blood monitoring system to manage the risk of agranulocytosis, led to its reintroduction and eventual FDA approval in 1989 for treatment-resistant schizophrenia.[1][3] Clozapine's re-emergence marked a turning point, establishing the concept of "atypical" antipsychotic action: robust efficacy against both positive and negative symptoms of schizophrenia with a significantly lower risk of motor side effects.[5][6]

The Dibenzothiazepine Core: Synthesis and Chemical Exploration

The dibenzothiazepine scaffold, a tricyclic system with a central seven-membered thiazepine ring fused to two benzene rings, forms the structural foundation for a new generation of antipsychotics.[7] The synthesis of this core and its derivatives has been a subject of extensive research, with various strategies developed to achieve efficient and scalable production.

General Synthetic Strategies for the Dibenzothiazepine Core

A common and versatile approach to the dibenzothiazepine core involves the intramolecular cyclization of a 2-aminodiphenyl sulfide derivative. This can be achieved through several methods, including:

  • Ullmann Condensation followed by Cyclization: This classic method involves the copper-catalyzed reaction of a 2-halonitrobenzene with a thiosalicylic acid derivative, followed by reduction of the nitro group and subsequent cyclization.[2]

  • One-Pot Syntheses: More recent developments have focused on one-pot procedures to streamline the synthesis. For instance, the reaction of 2-(phenylthio)aniline with triphosgene followed by treatment with methanesulfonic acid provides the dibenzo[b,f][1][8]thiazepin-11(10H)-one core in high yield.

Synthesis of Key Dibenzothiazepine-Based Drugs

Quetiapine: A widely prescribed atypical antipsychotic, quetiapine is a dibenzothiazepine derivative.[9] Its synthesis typically starts from dibenzo[b,f][1][8]thiazepin-11(10H)-one. This intermediate is chlorinated, often with phosphoryl chloride, to yield the corresponding 11-chloro derivative. Subsequent nucleophilic substitution with 1-(2-hydroxyethoxy)ethylpiperazine affords quetiapine.[10]

Experimental Protocol: One-Pot Synthesis of Dibenzo[b,f][1][8]thiazepin-11[10H]-one

  • Reaction Setup: In a round-bottom flask, dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) and cool the mixture to -10 to 0°C.

  • Addition of Starting Material: Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled triphosgene solution over a period of approximately 3 hours, maintaining the temperature between -10 and 0°C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for about 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mixture and stir for 2 hours.

  • Extraction and Concentration: Separate the organic layer, wash it with water (60 mL), and then distill off the solvent from the organic layer under vacuum at a temperature below 65°C.

  • Cyclization: Add methanesulfonic acid (60 g) to the residue.

  • Heating and Precipitation: Heat the reaction mass to 100-105°C and maintain this temperature until the reaction is complete, as monitored by TLC.

  • Isolation: Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.

  • Filtration and Drying: Isolate the solid by filtration, wash with water (20 mL) followed by acetone (20 mL), and dry the solid at 55-60°C to afford the desired dibenzo[b,f][1][8]thiazepin-11[10H]-one.

Olanzapine: While structurally a thienobenzodiazepine, olanzapine shares a similar tricyclic core and mechanism of action with the dibenzothiazepines. Its synthesis often involves the reaction of a thienobenzodiazepine intermediate with N-methylpiperazine.[11][12] Modern, more environmentally friendly methods utilize microwave irradiation to accelerate the reaction.[13]

Experimental Protocol: Microwave-Assisted Synthesis of Olanzapine [13]

  • Reaction Mixture: In a microwave-safe test tube equipped with a magnetic stirrer, combine N-desmethylolanzapine (DOLA) (90 mg, 0.3 mmol, 1 equivalent), methyl iodide (28 μL, 0.45 mmol, 1.5 equivalents), potassium carbonate (124 mg, 0.9 mmol, 3 equivalents), a phase-transfer catalyst (e.g., CTAB or TEBA, 0.03 mmol, 0.1 equivalent), and a solvent (e.g., DMF, 2 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 1-2 minutes.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an appropriate work-up procedure (e.g., extraction and washing) followed by purification (e.g., crystallization or chromatography) to yield olanzapine.

Structure-Activity Relationships (SAR) and the Logic of Molecular Design

The development of dibenzothiazepine-based drugs has been guided by a deep understanding of their structure-activity relationships (SAR). Medicinal chemists have systematically modified the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[14][15]

Key Structural Features and Their Impact on Activity
  • The Tricyclic Core: The "butterfly" conformation of the dibenzothiazepine ring system is crucial for its interaction with target receptors.[1]

  • The Piperazine Moiety: The N-alkylpiperazine side chain is a common feature in many antipsychotics. The nature of the alkyl substituent can significantly influence receptor affinity and selectivity.

  • Substituents on the Aromatic Rings: The position and nature of substituents on the benzene rings can modulate lipophilicity, metabolic stability, and receptor binding.[16] For example, the chlorine atom in clozapine is important for its activity.

The Role of Bioisosterism in Drug Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, has been a powerful tool in the optimization of dibenzothiazepine-based compounds.[17] This strategy allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. For instance, replacing a hydrogen atom with a fluorine atom can improve metabolic stability and brain penetration.[17]

Mechanism of Action: Targeting Dopamine and Serotonin Pathways

The therapeutic effects of dibenzothiazepine-based antipsychotics are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[18]

The Dopamine and Serotonin Hypotheses of Schizophrenia

The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopamine in the mesolimbic pathway is responsible for the positive symptoms (e.g., hallucinations, delusions).[18] Conversely, a deficit of dopamine in the mesocortical pathway is thought to contribute to the negative and cognitive symptoms.[18]

The "serotonin hypothesis" suggests that dysfunction in the serotonin system, particularly involving the 5-HT2A receptor, also plays a significant role in the pathophysiology of schizophrenia.[19]

Receptor Binding Profile of Atypical Antipsychotics

Dibenzothiazepine-based drugs like quetiapine and the structurally related olanzapine are characterized by their "atypical" receptor binding profile:

  • High affinity for serotonin 5-HT2A receptors. [20]

  • Moderate affinity for dopamine D2 receptors. [20]

This high 5-HT2A/D2 affinity ratio is a key differentiator from typical antipsychotics, which are potent D2 receptor antagonists. The blockade of 5-HT2A receptors is believed to increase dopamine release in the prefrontal cortex, potentially alleviating negative symptoms, and to reduce the risk of extrapyramidal side effects.[20]

dot digraph "Dopamine_Serotonin_Crosstalk" { graph [fontname="Arial", fontsize=12, label="Simplified Dopamine and Serotonin Receptor Crosstalk in Psychosis", labelloc=t, labeljust=c, pad="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, width=1.5, height=0.75]; edge [fontname="Arial", fontsize=9];

// Nodes D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; IP3_DAG [label="↑ IP3 & DAG", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Psychosis [label="Psychotic\nSymptoms", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Dibenzothiazepine [label="Dibenzothiazepine\nAntipsychotics", shape=invhouse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges D2R -> Gi [label="Activates"]; HT2AR -> Gq [label="Activates"]; Gi -> AC [label="Inhibits", style=dashed, arrowhead=tee]; Gq -> PLC [label="Activates"]; AC -> cAMP; PLC -> IP3_DAG; D2R -> Psychosis [label="Hyperactivity\nContributes to", color="#4285F4"]; HT2AR -> Psychosis [label="Dysregulation\nContributes to", color="#EA4335"]; Dibenzothiazepine -> D2R [label="Antagonizes", color="#4285F4", style=dashed, arrowhead=tee]; Dibenzothiazepine -> HT2AR [label="Antagonizes", color="#EA4335", style=dashed, arrowhead=tee]; HT2AR -> D2R [label="Heteromerization &\nCrosstalk Modulates\nD2R Signaling", style=dotted, dir=both]; } Dopamine and Serotonin Receptor Crosstalk

Biological Evaluation: From In Vitro Assays to In Vivo Models

The discovery and development of dibenzothiazepine-based antipsychotics rely on a cascade of biological assays to characterize their activity and predict their clinical efficacy.

In Vitro Receptor Binding and Functional Assays
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for its target receptors. Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are a classic method.[20][21]

  • Functional Assays: These assays measure the downstream cellular response following receptor activation or blockade. For D2 receptors, which are Gi-coupled, this often involves measuring changes in cyclic AMP (cAMP) levels. For 5-HT2A receptors, which are Gq-coupled, functional assays typically measure the production of inositol phosphates (IP) or the mobilization of intracellular calcium.[21]

Experimental Workflow: In Vitro Functional Assay for 5-HT2A Receptor Antagonism

  • Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell Plating: Plate the cells in a suitable microplate format.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound (potential antagonist) or a reference antagonist (e.g., risperidone).

  • Agonist Stimulation: Add a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin) to stimulate the production of inositol phosphates (IP).

  • Measurement of IP Production: Utilize a commercially available kit (e.g., an HTRF-based assay) to measure the levels of IP produced in each well.

  • Data Analysis: Plot the concentration of the test compound against the inhibition of IP production to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the agonist-induced response.

In Vivo Animal Models of Antipsychotic Activity

Animal models are essential for evaluating the in vivo efficacy and side-effect profile of potential antipsychotic drugs.

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine release, leading to hyperactivity in rodents. The ability of a test compound to reverse this hyperactivity is a predictor of its antipsychotic potential.[22][23][24]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. This process is deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models with induced deficits is a strong indicator of its potential antipsychotic efficacy.[4][5][6][8][25]

Experimental Workflow: Prepulse Inhibition (PPI) in Rodents [4][5][6][8][25]

  • Apparatus: Place the rodent in a startle chamber equipped with a sensor to detect the startle response and a speaker to deliver auditory stimuli.

  • Acclimation: Allow the animal to acclimate to the chamber for a set period (e.g., 5 minutes) with background white noise.

  • Test Session: The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB) is presented to ensure it does not elicit a startle response on its own.

    • Prepulse-plus-pulse trials: The weak prepulse is presented shortly before the loud pulse.

  • Measurement: The startle response (amplitude of the flinch) is measured for each trial.

  • Calculation of PPI: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • Drug Testing: To test the efficacy of a compound, it is administered to the animal before the PPI test session, and the results are compared to a vehicle-treated control group.

dot digraph "Drug_Discovery_Workflow" { graph [fontname="Arial", fontsize=12, label="Drug Discovery and Development Workflow for Dibenzothiazepine-Based Compounds", labelloc=t, labeljust=c, pad="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes Lead_ID [label="Lead Identification\n(Dibenzothiazepine Scaffold)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; SAR [label="SAR & Bioisosterism\n(Chemical Modification)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Evaluation", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; In_Vivo [label="In Vivo Evaluation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials", shape=cds, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; Binding_Assay [label="Receptor Binding Assays\n(D2, 5-HT2A, etc.)", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Functional_Assay [label="Functional Assays\n(cAMP, Calcium Flux)", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Amphetamine_Model [label="Amphetamine-Induced\nHyperlocomotion", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; PPI_Model [label="Prepulse Inhibition (PPI)", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Edges Lead_ID -> SAR; SAR -> In_Vitro; In_Vitro -> Binding_Assay; In_Vitro -> Functional_Assay; In_Vitro -> In_Vivo [label="Promising\nCandidates"]; In_Vivo -> Amphetamine_Model; In_Vivo -> PPI_Model; In_Vivo -> Clinical_Trials [label="Lead\nCompound"]; } Drug Discovery Workflow

Conclusion: An Enduring Legacy and Future Directions

The discovery and development of dibenzothiazepine-based bioactive compounds represent a triumph of medicinal chemistry and a testament to the power of rational drug design. From the serendipitous discovery of clozapine to the refinement of second-generation agents like quetiapine, this class of molecules has profoundly impacted the lives of individuals with severe mental illness.

The journey, however, is far from over. Ongoing research continues to explore the nuances of their mechanism of action, with a focus on the intricate crosstalk between dopamine and serotonin pathways and the potential for biased agonism.[26][27] The development of novel synthetic methodologies aims to improve efficiency and reduce the environmental impact of manufacturing.[1][9] Furthermore, the exploration of the dibenzothiazepine scaffold for other therapeutic indications, such as neurodegenerative diseases and pain, holds exciting promise for the future.[28] The legacy of the dibenzothiazepines serves as a powerful reminder of the enduring quest for safer and more effective treatments for complex brain disorders.

References

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. IMPReSS - Mousephenotype.org. Available from: [Link].

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. Available from: [Link].

  • Pre-Pulse Inhibition Startle Protocol. Med Associates Inc. Available from: [Link].

  • Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available from: [Link].

  • FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Dr. Reddys Laboratories. Available from: [Link].

  • Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs. PMC. Available from: [Link].

  • Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP-HPLC and Other Analytical Techniques: A Review. Chemical Methodologies. Available from: [Link].

  • Pre-pulse Inhibition. Augusta University. Available from: [Link].

  • Synthesis, evaluation of drug delivery potential, and the quantum chemical investigation on a molecular imprinted polymer for quetiapine antipsychotic; a joint experimental and density functional theory study. Frontiers. Available from: [Link].

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. Available from: [Link].

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available from: [Link].

  • IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry. Available from: [Link].

  • Methods of synthesizing olanzapine. Google Patents.
  • Functional assays for D2AAK4 at D2 and 5-HT2A receptors. ResearchGate. Available from: [Link].

  • New approach to psychosis treatment could target multiple nervous system receptors. American Association for the Advancement of Science. Available from: [Link].

  • Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. ScienceDirect. Available from: [Link].

  • New Synthetic Route for the Synthesis of Dibenzo[b,e][1][8]diazepines. JOCPR. Available from: [Link].

  • The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. PMC. Available from: [Link].

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available from: [Link].

  • Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. PMC. Available from: [Link].

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC. Available from: [Link].

  • Classics in Chemical Neuroscience: Clozapine. ACS Publications. Available from: [Link].

  • Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. PubMed. Available from: [Link].

  • Synthesis and Evaluation of Clozapine and its Related Compounds. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link].

  • Olanzapine synthesis method. Google Patents.
  • Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Scirp.org. Available from: [Link].

  • Amphetamine induced hyperlocomotion. b-neuro. Available from: [Link].

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. Available from: [Link].

  • Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC. Available from: [Link].

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chem Rev Lett. Available from: [Link].

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC. Available from: [Link].

  • Synthesis and antibacterial activities of new dibenzothiazepine derivatives. ResearchGate. Available from: [Link].

  • Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Semantic Scholar. Available from: [Link].

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available from: [Link].

  • What is the role of bioisosterism in drug design?. Patsnap Synapse. Available from: [Link].

  • Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. PNAS. Available from: [Link].

  • G Protein-Coupled Receptors in Major Psychiatric Disorders. PMC. Available from: [Link].

  • Involvement of the Expression of G Protein-Coupled Receptors in Schizophrenia. MDPI. Available from: [Link].

  • Process for the purification of olanzapine. Google Patents.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. Available from: [Link].

  • Bioisosterism. Drug Design Org. Available from: [Link].

  • The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. University of Hertfordshire Research Profiles. Available from: [Link].

  • Amphetamine induced a paradoxical calming effect on locomotor activity.... ResearchGate. Available from: [Link].

  • 5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link].

  • (PDF) Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regression. ResearchGate. Available from: [Link].

  • The role of bioisosterism in modern drug design: Current applications and challenges. Preprints.org. Available from: [Link].

  • Novel Therapeutic GPCRs for Psychiatric Disorders. Semantic Scholar. Available from: [Link].

Sources

An In-Depth Technical Guide to the Role of Dibenzo[b,f]thiazepin-11-amine in G-Protein Coupled Receptor Targeting

An In-Depth Technical Guide to the Role of Dibenzo[b,f][1][2]thiazepin-11-amine in G-Protein Coupled Receptor Targeting

Abstract

The dibenzo[b,f][1][2]thiazepine scaffold represents a cornerstone in modern neuropharmacology, most notably as the core structure of highly successful atypical antipsychotic drugs such as clozapine and quetiapine.[1][3][4] Unlike their predecessors, these agents exhibit a broader therapeutic window and a more favorable side-effect profile, a distinction largely attributed to their complex and nuanced interactions with a wide array of G-protein coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the dibenzo[b,f][1][2]thiazepin-11-amine core and its derivatives, focusing on their role in targeting GPCRs. We will dissect their multifaceted receptor binding profiles, elucidate the downstream signaling consequences of these interactions, and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

The Dibenzo[b,f][1][2]thiazepine Scaffold: A Privileged Structure in Neuropharmacology

The tricyclic dibenzo[b,f][1][2]thiazepine system is a "privileged structure" in medicinal chemistry, meaning its framework allows for high-affinity binding to multiple, diverse receptor targets.[5] Its non-planar, butterfly-like conformation, arising from the central seven-membered thiazepine ring, provides a three-dimensional architecture that can be finely tuned through chemical modification to achieve desired pharmacological profiles.[5]

The clinical success of drugs like clozapine and quetiapine stems from their status as "atypical" antipsychotics. This classification is defined by their unique mechanism of action, which deviates from the high-affinity dopamine D2 receptor antagonism characteristic of first-generation "typical" antipsychotics.[6][7] Instead, dibenzothiazepine-based drugs engage in "multi-receptor pharmacology," interacting with a broad spectrum of dopamine, serotonin, adrenergic, and muscarinic GPCRs.[1][8][9] It is this complex interplay of receptor affinities and functional activities that underpins their efficacy against a wider range of symptoms and their reduced propensity to cause extrapyramidal side effects (EPS).[8]

Multi-Receptor Binding Profile: The Foundation of Atypicality

The therapeutic action of dibenzothiazepine derivatives is not the result of acting on a single target but rather the integrated outcome of modulating several GPCRs simultaneously. The key to their "atypical" profile is a specific balance of receptor affinities, most notably a lower affinity for the dopamine D2 receptor combined with potent antagonism of the serotonin 5-HT2A receptor.[6][7][10]

Key GPCR Targets:

  • Dopamine Receptors: A hallmark of this class is a relatively low to moderate affinity for the D2 receptor.[11] This contrasts sharply with typical antipsychotics. Furthermore, compounds like clozapine and quetiapine exhibit what is known as a "hit-and-run" mechanism, characterized by rapid dissociation from the D2 receptor.[12] This transient blockade is believed to be sufficient for an antipsychotic effect while minimizing the risk of EPS and hyperprolactinemia associated with sustained D2 antagonism.[8]

  • Serotonin Receptors: Potent antagonism at 5-HT2A receptors is a defining feature of atypical antipsychotics.[1][6] This action is thought to counteract the effects of D2 blockade in the nigrostriatal pathway, thereby reducing EPS.[8] Additionally, interactions with other serotonin receptors, such as 5-HT1A (often as partial agonists) and 5-HT2C, contribute to the modulation of mood and cognition.[7][8]

  • Adrenergic, Muscarinic, and Histaminergic Receptors: Binding to α1-adrenergic, H1-histaminergic, and various muscarinic receptors is common for this scaffold.[1] While these interactions can contribute to the therapeutic profile, they are also frequently responsible for side effects such as orthostatic hypotension (α1 blockade), sedation, and weight gain (H1 blockade).[1][13] Notably, clozapine's unique activity at muscarinic M4 receptors is an area of intense research for its potential contribution to its superior efficacy.[11]

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the approximate equilibrium dissociation constants (Ki, in nM) for quetiapine and clozapine at key GPCRs. Lower Ki values indicate higher binding affinity.

ReceptorQuetiapine (Ki, nM)Clozapine (Ki, nM)Primary G-Protein Coupling
Dopamine D2100 - 400120 - 250Gi/o
Dopamine D4~20~20Gi/o
Serotonin 5-HT1A~300~160Gi/o
Serotonin 5-HT2A~30~15Gq/11
Serotonin 5-HT2C~1000~10Gq/11
Histamine H1~20~7Gq/11
Adrenergic α1~10~15Gq/11
Adrenergic α2~500~200Gi/o
Muscarinic M1>1000~20Gq/11

Note: These values are compiled from multiple sources and should be considered representative. Actual values may vary based on experimental conditions.[1][11][14]

Downstream Signaling Pathways: From Receptor Binding to Cellular Response

Binding of a dibenzothiazepine derivative to a GPCR initiates a cascade of intracellular events that ultimately alters neuronal function. The specific signaling pathway activated depends on the G-protein subtype to which the receptor preferentially couples.

  • Gi/o-Coupled Receptors (e.g., D2, α2, 5-HT1A): Activation of these receptors leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), altering gene transcription and protein phosphorylation. This is a primary mechanism for the inhibitory effects of these receptors.[15][16]

  • Gq/11-Coupled Receptors (e.g., 5-HT2A, α1, M1): Ligand binding to Gq-coupled receptors activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a wide range of cellular responses.

  • β-Arrestin Pathway (Desensitization and Biased Signaling): Following agonist-induced activation and phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins.[17] This interaction uncouples the receptor from its G-protein, terminating the signal (desensitization), and can trigger receptor internalization.[18] Crucially, β-arrestin can also act as a signal transducer itself, initiating G-protein-independent signaling cascades. The concept of biased signaling or functional selectivity posits that certain ligands can stabilize receptor conformations that preferentially activate either the G-protein pathway or the β-arrestin pathway, offering a powerful strategy for designing drugs with more specific effects and fewer side effects.[19][20]

Mandatory Visualization: GPCR Signaling Pathways

GPCR_Signalingcluster_GiGi/o Pathwaycluster_GqGq/11 Pathwaycluster_Arrestinβ-Arrestin PathwayLigand_GiLigand(e.g., Dopamine)GPCR_GiD2 ReceptorLigand_Gi->GPCR_GiG_GiGi/o ProteinGPCR_Gi->G_GiActivatesAC_GiAdenylylCyclaseG_Gi->AC_GiInhibitscAMP_GicAMPAC_Gi->cAMP_GiATP_GiATPPKA_aPKA ActivecAMP_Gi->PKA_aPKA_iPKA InactivePKA_i->PKA_aReducedActivationLigand_GqLigand(e.g., Serotonin)GPCR_Gq5-HT2A ReceptorLigand_Gq->GPCR_GqG_GqGq/11 ProteinGPCR_Gq->G_GqActivatesPLCPhospholipase CG_Gq->PLCActivatesIP3IP3PLC->IP3DAGDAGPLC->DAGPIP2PIP2Ca_ReleaseCa2+ ReleaseIP3->Ca_ReleasePKCPKC ActivationDAG->PKCLigand_ArrLigandGPCR_ArrGPCRLigand_Arr->GPCR_ArrGRKGRKGPCR_Arr->GRKActivatesP_GPCRP-GPCRGRK->P_GPCRPhosphorylatesArrestinβ-ArrestinP_GPCR->ArrestinRecruitsInternalizationInternalization/SignalingArrestin->Internalization

Caption: Key GPCR signaling pathways modulated by dibenzothiazepine derivatives.

Experimental Protocols for Characterizing Ligand-GPCR Interactions

A thorough characterization of a compound's activity requires a suite of assays that probe different aspects of the ligand-receptor interaction, from initial binding to the ultimate functional response.

Radioligand Binding Assays: Quantifying Affinity

These assays are the gold standard for determining a compound's affinity (Ki) for a target receptor.[21] They rely on the competition between an unlabeled test compound and a radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) for binding to the receptor, typically in membranes prepared from cells or tissues expressing the receptor.[22][23]

Binding_Assay_WorkflowstartStartprepPrepare Receptor Membranes(from cells or tissue)start->prepplatePlate Membranes in 96-well Plateprep->plateadd_ligandsAdd:1. Radiolabeled Ligand (fixed conc.)2. Unlabeled Test Compound (serial dilution)3. Buffer (for total binding)4. Excess Unlabeled Ligand (for non-specific binding)plate->add_ligandsincubateIncubate to Equilibrium(e.g., 60 min at 30°C)add_ligands->incubatefilterRapidly Filter through GF/C filter mat(separates bound from free radioligand)incubate->filterwashWash Filters with Ice-Cold Bufferfilter->washcountQuantify Radioactivity on Filters(Scintillation Counting)wash->countanalyzeAnalyze Data:- Calculate Specific Binding- Generate Competition Curve- Determine IC50 and Kicount->analyzeendEndanalyze->end

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology (Filtration Assay):

  • Membrane Preparation: Homogenize cells or tissue expressing the GPCR of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[24]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of ~250 µL:

    • Receptor membranes (typically 5-50 µg of protein).

    • A fixed concentration of a suitable radioligand (usually at or near its Kd value).

    • Increasing concentrations of the unlabeled test compound (for the competition curve).

    • For control wells: assay buffer instead of test compound (determines total binding) or a high concentration of a known unlabeled ligand (determines non-specific binding).[24]

  • Incubation: Incubate the plate, often with gentle agitation, for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at 30°C).[24] The exact time and temperature must be optimized for each receptor-ligand pair.[22]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.[24]

GTPγS Binding Assay: A Proximal Functional Readout

This functional assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[25] It uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[2][26] This assay is particularly robust for Gi/o-coupled receptors.[2]

Causality Behind the Method: Agonist binding to a GPCR catalyzes the release of GDP from the Gα subunit. In the assay, [³⁵S]GTPγS binds in its place. Because [³⁵S]GTPγS is resistant to hydrolysis, the G-protein becomes persistently active, allowing the radioactive signal to accumulate and be measured.[26] The inclusion of excess unlabeled GDP in the assay buffer helps to keep the receptors in an inactive, GDP-bound state prior to agonist stimulation, thereby reducing basal signaling.[2]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and excess GDP.[2] Prepare solutions of your test agonist and [³⁵S]GTPγS.

  • Assay Setup: In a 96-well plate, add receptor membranes, assay buffer containing GDP, and varying concentrations of the test agonist. For non-specific binding control wells, add a high concentration of unlabeled GTPγS.[2]

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the agonist to bind to the receptors.[2]

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for [³⁵S]GTPγS binding.[25]

  • Termination and Detection: Terminate the reaction via rapid filtration, as described for the radioligand binding assay. Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.[27]

  • Data Analysis: Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding over basal levels. Plot this stimulation against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).[26]

cAMP Assays: Measuring Functional Output of Gi/Gs Receptors

Measuring changes in intracellular cAMP is a critical functional assay for any ligand targeting a Gi- or Gs-coupled receptor.[16][28] Modern assays often use luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput screening.[29][30]

Causality Behind the Method (for Gi-coupled receptors): Since Gi-coupled receptors inhibit adenylyl cyclase, their activation leads to a decrease in cAMP. Basal cAMP levels are often too low to detect a decrease reliably.[15] Therefore, the system is first stimulated with an agent like forskolin, which directly activates adenylyl cyclase and raises cAMP to a high, measurable level. The addition of a Gi-agonist will then cause a detectable reduction in this forskolin-stimulated cAMP level.[16]

Step-by-Step Methodology (Luminescence-based, Gi-coupled):

  • Cell Culture: Plate cells expressing the Gi-coupled receptor of interest in a 384-well plate and culture overnight.

  • Compound Addition: Treat the cells with various concentrations of the test agonist. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration (e.g., EC80) of a known agonist.

  • Stimulation: Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents. These reagents typically use a competitive binding format where cellular cAMP competes with a labeled cAMP analog, resulting in a change in a luminescent or fluorescent signal. For example, in the cAMP-Glo™ assay, cellular cAMP activates PKA, which consumes ATP. A subsequent luciferase reaction measures the remaining ATP, where a lower light signal corresponds to a higher initial cAMP concentration.[29]

  • Quantification: Read the plate on a luminometer or appropriate plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin response against the log agonist concentration to determine EC50 and Emax.

β-Arrestin Recruitment Assays: Probing Desensitization and Bias

These assays measure the translocation of β-arrestin from the cytoplasm to an activated GPCR at the cell membrane.[19] They are essential for understanding receptor desensitization and for identifying biased ligands. A common technology is the PathHunter® assay, which is based on enzyme fragment complementation (EFC).[17][19]

Arrestin_Assay_Principlecluster_inactiveInactive Statecluster_activeActive State (Agonist Added)GPCR_PKGPCR fused toProLink (PK) fragmentLigandAgonistArrestin_EAβ-Arrestin fused toEnzyme Acceptor (EA)Fragments are separateFragments are separateGPCR_PK_AGPCR-PKComplexRecruited ComplexGPCR_PK_A->ComplexArrestin_EA_Aβ-Arrestin-EAArrestin_EA_A->ComplexEnzymeFunctional EnzymeComplex->EnzymeComplementationSignalChemiluminescentSignalEnzyme->SignalHydrolysisSubstrateSubstrateLigand->GPCR_PK_AActivates & Recruits

Caption: Principle of the PathHunter β-arrestin recruitment assay.

Step-by-Step Methodology (PathHunter®):

  • Cell Culture: Use a commercially available cell line engineered to co-express the GPCR fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).[19] Plate these cells in an assay plate and incubate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents, which include the substrate for the complemented enzyme.

  • Incubation: Incubate for a further 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Quantification: Measure the chemiluminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the log agonist concentration to generate a dose-response curve and determine EC50 and Emax for β-arrestin recruitment.

Conclusion and Future Perspectives

The dibenzo[b,f][1][2]thiazepin-11-amine scaffold is a testament to the power of multi-target pharmacology in treating complex neuropsychiatric disorders. Its derivatives, by modulating a carefully balanced portfolio of GPCRs, achieve a therapeutic efficacy and safety profile that remains a benchmark in the field. The foundational principles of low D2 and high 5-HT2A receptor affinity continue to guide the development of new antipsychotics.

The future of drug discovery in this space lies in refining our ability to manipulate GPCR signaling with even greater precision. The pursuit of biased ligands that selectively activate therapeutic pathways (e.g., G-protein signaling) while avoiding those that cause side effects (e.g., β-arrestin recruitment in some contexts) holds immense promise.[20] As our understanding of the structural biology of GPCRs and the intricacies of their signaling networks deepens, the dibenzothiazepine scaffold will undoubtedly continue to serve as a versatile and powerful platform for the rational design of next-generation CNS therapeutics.

References

  • Clozapine and Quetiapine Interaction: Risks and Management. (2025, September 15).
  • Forskolin-free cAMP assay for Gi-coupled receptors.
  • GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • GTP-gamma-S Based Functional Assays. Benchchem Technical Support Center.
  • A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complement
  • cAMP-Glo™ Assay.
  • Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. (2003, March 1).
  • Antipsychotic Drugs: Typical and Atypical Agents. (2024, December 19). JoVE.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017, November 20). Assay Guidance Manual - NCBI.
  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020, September 20). PMC.
  • Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Academia.edu.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.
  • Simplified receptor binding affinity profiles for atypical...
  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent.
  • GPCR-radioligand binding assays. (2016). PubMed.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol.
  • Green Fluorescent Borealis Arrestin Assays. Montana Molecular.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI.
  • GTP binding assay. Revvity.
  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding...
  • GTPγS Binding Assay.
  • The mechanism of action of clozapine. (2025, February 13). PMC - NIH.
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Frontiers in Pharmacology.
  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research.

  • A Simplified Guide to Oral Antipsychotic Medications. (2018, April 29). Psych Scene Hub.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Mechanisms of Therapeutic Actions and Adverse Side Effects. NEI Global.
  • Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. (2014, November 7). CNS Spectrums, Cambridge Core.
  • Quetiapine. Wikipedia.
  • Synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-ones via Smiles rearrangement. ResearchGate.

  • Integrated approaches to understanding antipsychotic drug action
  • An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H]. TSI Journals.

  • Radioligand Binding Assays and Their Analysis.
  • Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. PMC - PubMed Central.

  • Allosteric Modulators of G Protein-Coupled Dopamine and Serotonin Receptors: A New Class of Atypical Antipsychotics. (2020, November 14). MDPI.
  • Potential Utility of Biased GPCR Signaling for Treatment of Psychi
  • Decoding the Signaling of a GPCR Heteromeric Complex Reveals a Unifying Mechanism of Action of Antipsychotic Drugs. PMC.
  • dibenzo[b,f][1][2]thiazepin-11-amine. CymitQuimica.

  • GPCR Functional Assay Technology. Tanso Biosciences.
  • Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one-based potent and selective Chk-1 inhibitors. (2007, August 23). PubMed.

  • Trends in GPCR drug discovery: new agents, targets and indic
  • Reimagining biogenic amine signaling in the brain and beyond. PMC.
  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024, January 11). AZoLifeSciences.
  • In focus: Unlocking the potential of GPCR targets. (2021, June 28). PharmEnable Therapeutics.

Sources

Methodological & Application

Application Note: High-Efficiency Amination of Dibenzothiazepine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dibenzo[b,f][1,4]thiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for atypical antipsychotics such as Quetiapine (Seroquel) and Clotiapine . The critical synthetic challenge in accessing these derivatives is the functionalization of the 11-position, typically starting from the stable lactam precursor, dibenzo[b,f][1,4]thiazepine-11(10H)-one.

Direct amination of the lactam is thermodynamically unfavorable due to the stability of the amide bond. Therefore, the standard industrial strategy involves electrophilic activation of the lactam oxygen to generate a reactive imidoyl chloride intermediate, followed by nucleophilic aromatic substitution (


) with an amine. This guide details the mechanistic basis for reagent selection, provides optimized protocols for both standard (

) and green (Vilsmeier-Haack) activation routes, and offers troubleshooting strategies for the unstable imidoyl chloride intermediate.

Mechanistic Insight & Reagent Selection

The Reaction Pathway

The transformation proceeds via a two-step sequence:

  • Activation: The lactam (amide) oxygen is converted into a leaving group (chloride) using a chlorinating agent. This disrupts the amide resonance, creating a highly electrophilic imidoyl chloride (

    
     bond).
    
  • Amination: A nucleophilic amine attacks the imidoyl carbon, displacing the chloride to form the amidine product.

Reagent Comparison Guide

Selection of the activating agent is the critical decision point. The following table contrasts the most common reagents based on reactivity, atom economy, and safety.

ReagentReactivityAtom EconomySafety ProfileRecommended Use

(Phosphorus Oxychloride)
High ModerateToxic/Corrosive. Generates phosphorous waste.Standard Industrial Route. Best for scale-up where yield is paramount.

+

Very High LowHigh Hazard. Violent reaction with water.Difficult Substrates. Use when the lactam is sterically hindered or electron-deficient.
BTC (Triphosgene) + DMF HighHighModerate. Generates phosgene in situ (contained).Green/Safety Route. "Vilsmeier" conditions. Avoids phosphorus waste.

(Thionyl Chloride)
ModerateHighModerate. Generates

gas.
Variable. Often leads to lower yields or side reactions compared to

.
Decision Logic (Visualized)

ReactionLogic Lactam Lactam Precursor (Stable) Activation Activation Step Lactam->Activation ImidoylCl Imidoyl Chloride (Unstable Intermediate) Activation->ImidoylCl Dehydration/Chlorination ImidoylCl->Lactam Hydrolysis (Moisture) Amination Amination Step (Nucleophilic Attack) ImidoylCl->Amination Product 11-Amino Dibenzothiazepine (e.g., Quetiapine) Amination->Product SNAr POCl3 Standard: POCl3 (+ PhNMe2) POCl3->Activation BTC Green: BTC + DMF (Vilsmeier) BTC->Activation Amine Nucleophile: Piperazine deriv. Amine->Amination

Caption: Logical flow of the amination sequence. Note the critical instability of the Imidoyl Chloride intermediate toward moisture.

Experimental Protocols

Protocol A: Standard Industrial Synthesis ( Route)

Best for: High-yield synthesis of Quetiapine and analogs where phosphorus waste management is available.

Reagents:

  • Dibenzo[b,f][1,4]thiazepine-11(10H)-one (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 15.0 equiv)
    
  • N,N-Dimethylaniline (catalytic/base, 0.5 equiv)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Nucleophile: 2-(2-(piperazin-1-yl)ethoxy)ethanol (for Quetiapine) (1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Activation (Imidoyl Chloride Formation):

    • Charge a reaction vessel with the Lactam and anhydrous Toluene (5-10 volumes).

    • Add N,N-Dimethylaniline (0.5 equiv).

    • Add

      
        (5.0 equiv) dropwise at room temperature. Caution: Exothermic.
      
    • Heat the mixture to reflux (110°C) for 2–6 hours. Monitor by TLC/HPLC for disappearance of lactam.

    • Evaporation: Distill off excess

      
       and toluene under reduced pressure. Critical: The residue (Imidoyl Chloride) is moisture-sensitive. Do not expose to humid air.
      
    • Optional: Redissolve the residue in fresh anhydrous toluene and evaporate again to remove trace

      
       (azeotropic removal).
      
  • Amination:

    • Dissolve the crude Imidoyl Chloride residue in anhydrous Toluene (10 volumes).

    • Add the Nucleophilic Amine (1.2 equiv) and

      
        (2.0 equiv).
      
    • Reflux the mixture for 4–8 hours.

    • Workup: Cool to RT. Add water to quench salts. Separate the organic layer.[1]

    • Wash the organic layer with water and brine. Dry over

      
      .
      
    • Concentrate to obtain the crude base.

  • Purification:

    • Recrystallize from Ethanol or Isopropanol.

    • For Quetiapine: Isolate as the Hemifumarate salt by treating the base with Fumaric acid in Ethanol.

Protocol B: "Green" Vilsmeier-Haack Activation (BTC Route)

Best for: Laboratory scale or processes requiring avoidance of bulk phosphorus reagents. Safer handling than liquid phosgene.

Reagents:

  • Dibenzo[b,f][1,4]thiazepine-11(10H)-one (1.0 equiv)

  • Bis(trichloromethyl)carbonate (BTC / Triphosgene) (0.4 - 0.6 equiv)

  • Dimethylformamide (DMF ) (Cat. or stoichiometric)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • In-Situ Reagent Generation:

    • Dissolve BTC (0.6 equiv) in anhydrous Toluene or DCM .

    • Add DMF (catalytic amount or 1.0 equiv) dropwise at 0°C. A white precipitate (Vilsmeier reagent) may form.

  • Activation:

    • Add the Lactam (1.0 equiv) to the mixture.

    • Heat to reflux (Toluene) or 40°C (DCM) for 2–4 hours.

    • Mechanism:[2][3][4][5][6] BTC generates phosgene in situ, which reacts with DMF to form the chloroiminium species, which then chlorinates the lactam.

  • Amination (One-Pot):

    • Once activation is complete (check TLC), cool the mixture.

    • Note: Unlike the

      
       route, you often do not need to evaporate to dryness if the stoichiometry is carefully controlled.
      
    • Add the Amine (1.5 equiv) and Triethylamine (

      
      ) (3.0 equiv) directly to the reaction vessel.
      
    • Stir at RT or mild heat (50°C) until conversion is complete.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM/EtOAc.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Step 1) Incomplete activation.Increase

equivalents or add

. Ensure reflux temperature is maintained.
Reversion to Lactam Hydrolysis of Imidoyl Chloride.Critical: The chloride intermediate is highly hygroscopic. Ensure all solvents are anhydrous. Avoid delays between evaporation of

and addition of amine.
Dimer Formation Self-condensation.Use excess amine nucleophile. Ensure sufficient dilution (10-15 volumes of solvent).
Dark/Tarred Product Thermal decomposition.Reduce reflux time. Use Nitrogen atmosphere. Remove excess

thoroughly before the high-temperature amination step.
Residual

Inefficient evaporation.Use a toluene chaser (azeotrope) to remove trapped

before adding the amine. Residual

will consume the amine nucleophile.

References

  • Process for the synthesis of quetiapine.
  • Formal Synthesis of Quetiapine: An Antipsychotic Drug. Heteroletters. Kandula, V. R. (2013). [Link]

  • Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent.
  • An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One. Sphinx Knowledge House. [Link]

  • 11-Chlorodibenzo[b,f][1,4]thiazepine. PubChem Compound Summary. CID 10586481. [Link]

Sources

Functionalization strategies for the Dibenzo[b,f][1,4]thiazepin-11-amine ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Functionalization Strategies for the Dibenzo[b,f][1]thiazepin-11-amine Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dibenzo[b,f][1][2]thiazepine Scaffold as a Privileged Structure

The dibenzo[b,f][1]thiazepine core is a tricyclic heterocyclic system of significant interest in medicinal chemistry. Its unique, butterfly-like conformation allows its derivatives to interact with a wide range of biological targets, earning it the designation of a "privileged structure".[2] This scaffold is the foundation for numerous clinically important drugs, most notably the atypical antipsychotic Quetiapine, which is used to treat schizophrenia and bipolar disorder.[3][4] The therapeutic versatility of this class of compounds—spanning applications as neuroleptics, antidepressants, and antihistaminics—stems directly from the functional groups appended to the core structure.[2][3]

This guide provides a detailed exploration of the key strategies for functionalizing the Dibenzo[b,f][1]thiazepin-11-amine ring system. We will move beyond simple procedural lists to provide mechanistic insights and explain the causality behind experimental choices. The protocols described herein are designed to be robust and serve as a foundational toolkit for researchers aiming to generate novel analogues for drug discovery and development.

Strategic Overview: Points of Functionalization

The Dibenzo[b,f][1]thiazepine core offers several positions for chemical modification. However, the most synthetically accessible and impactful modifications are typically centered around the 11-position. The overall strategy often begins with the synthesis of a key lactam intermediate, Dibenzo[b,f][1]thiazepin-11(10H)-one , which serves as a versatile precursor for introducing diversity at the C11 position.

G A Substituted Starting Materials B Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Lactam Intermediate) A->B F Ring-Substituted Analogues A->F Use of Pre-functionalized Starting Materials (preferred) C 11-Chloro-dibenzo[b,f][1,4]thiazepine (Iminochloride) B->C Chlorination (e.g., POCl3) B->F Electrophilic Aromatic Substitution (less common) D Dibenzo[b,f][1,4]thiazepin-11-amine (Target Core) C->D Amination E C11-Functionalized Analogues (e.g., N-Aryl, N-Alkyl, N-Acyl) C->E D->E Direct Functionalization (e.g., Buchwald-Hartwig)

Caption: Workflow for functionalizing the dibenzo[b,f][1]thiazepine scaffold.

Part 1: Synthesis of the Key Lactam Intermediate

Nearly all functionalization strategies for the 11-amino position rely on the initial synthesis of the lactam precursor, Dibenzo[b,f][1]thiazepin-11(10H)-one. A robust and scalable synthesis of this intermediate is therefore of paramount importance. One common method involves the intramolecular cyclization of 2-(phenylthio)phenyl carbamate, which is itself derived from 2-nitrodiphenyl sulfide.[3]

Protocol 1: Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This protocol involves a three-step sequence starting from 1-chloro-2-nitrobenzene.

Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane

  • To a solution of thiophenol (1.0 eq) and NaOH (1.1 eq) in isopropyl alcohol, add 1-chloro-2-nitrobenzene (1.2 eq) slowly.

  • Reflux the reaction mixture for 6 hours, monitoring completion by TLC.

  • After cooling, add water and extract the product with toluene.

  • Evaporate the solvent under vacuum to yield the sulfide product.

Step 2: Synthesis of 2-(phenylthio)phenyl carbamate

  • Prepare an aqueous solution of iron powder (excess) and ammonium chloride.

  • Add the (2-nitrophenyl)(phenyl)sulfane from Step 1 to the iron/ammonium chloride mixture.

  • Reflux the mixture at 85-95°C for 3-4 hours to reduce the nitro group to an amine.

  • Without isolating the amine, add phenyl chloroformate directly to the reaction mixture.

  • Stir for 6-7 hours to form the carbamate. The product can often be used directly in the next step after a simple workup.[3]

Step 3: Cyclization to Dibenzo[b,f][1]thiazepin-11(10H)-one

  • Add the crude 2-(phenylthio)phenyl carbamate from Step 2 slowly to polyphosphoric acid (PPA) at 65°C with stirring.

  • Heat the reaction mixture to 100-105°C for 6-8 hours. The PPA acts as both a solvent and a catalyst for the intramolecular Friedel-Crafts-type acylation.

  • Cool the mixture to approximately 80°C and quench by slowly adding ice-cold water.

  • After cooling to ambient temperature, the solid product precipitates.

  • Filter the off-white solid, wash with acetone, and dry to obtain Dibenzo[b,f][1]thiazepin-11(10H)-one.[3]

Part 2: Functionalization via the Iminochloride Intermediate

The most versatile strategy for introducing a wide variety of amine functionalities at the C11 position involves converting the lactam into a highly reactive iminochloride intermediate. This intermediate readily undergoes nucleophilic substitution with primary and secondary amines, as well as other nucleophiles.

Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_outputs Output center Pd(II) Complex pd0 Pd(0)L_n pda Oxidative Addition pdb [Ar-Pd(II)-X]L_n pda->pdb pdc Amine Coordination & Deprotonation pdd [Ar-Pd(II)-NR'R'']L_n pdc->pdd pde Reductive Elimination pde->pd0 Product Ar-NR'R'' pde->Product ArX Ar-X ArX->pda Amine R'R''NH + Base Amine->pdc

Sources

Catalytic Pathways to Dibenzo[b,f]thiazepin-11-amine: A Guide for Synthetic and Medicinal Chemists

Catalytic Pathways to Dibenzo[b,f][1][2]thiazepin-11-amine: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the Dibenzo[b,f][1][2]thiazepine Scaffold

The dibenzo[b,f][1][2]thiazepine core is a privileged heterocyclic structure in medicinal chemistry, most notably recognized in the atypical antipsychotic drug, quetiapine. Compounds bearing this tricyclic system exhibit a wide range of biological activities, making the development of efficient and versatile synthetic routes to its derivatives a topic of significant interest for researchers in drug discovery and development. This guide provides a detailed overview of catalytic methods for the synthesis of a key building block, Dibenzo[b,f][1][2]thiazepin-11-amine, and its N-substituted analogues. We will explore the synthesis from readily available starting materials, focusing on robust and scalable catalytic protocols.

Synthetic Strategy: A Multi-Step Approach to the Target Amine

The synthesis of Dibenzo[b,f][1][2]thiazepin-11-amine is most effectively achieved through a multi-step sequence. This approach allows for the controlled construction of the complex tricyclic system and the subsequent introduction of the desired amino functionality at the 11-position. The overall synthetic workflow can be conceptualized as follows:

Synthetic_WorkflowAStarting MaterialsBDibenzo[b,f][1,4]thiazepin-11(10H)-one(Lactam Intermediate)A->B Cyclization C11-Chlorodibenzo[b,f][1,4]thiazepine(Activated Intermediate)B->C Chlorination DDibenzo[b,f][1,4]thiazepin-11-amine(Target Molecule)C->D Catalytic Amination

Caption: Overall synthetic workflow.

This guide will provide detailed protocols and the underlying chemical principles for each of these key transformations.

Part 1: Synthesis of the Lactam Intermediate, Dibenzo[b,f][1][2]thiazepin-11(10H)-one

The dibenzo[b,f][1][2]thiazepin-11(10H)-one lactam is the foundational building block for accessing the 11-amino derivatives. Several methods exist for its synthesis, with one-pot procedures being particularly attractive for their efficiency and reduced waste.[1][3] One such environmentally friendly approach involves the reaction of 2-nitro-diphenyl sulfide, which can be synthesized from 2-nitrophenol and thiophenol.

Protocol 1: Improved Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This protocol is adapted from an improved, environmentally friendly process.[4]

Step 1: Synthesis of 2-(Phenylthio)aniline

  • To a solution of 2-nitrodiphenyl sulfide in an aqueous medium, add iron powder and ammonium chloride.

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the iron catalyst.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(phenylthio)aniline.

Step 2: Phenyl Carbamate Formation

  • Dissolve the crude 2-(phenylthio)aniline in a suitable solvent such as toluene.

  • Add phenyl chloroformate to the solution.

  • The reaction proceeds to form phenyl 2-(phenylthio)phenylcarbamate. This intermediate can often be used in the next step without extensive purification.[4]

Step 3: Cyclization to Dibenzo[b,f][1][2]thiazepin-11(10H)-one

  • Slowly add the crude phenyl 2-(phenylthio)phenylcarbamate to polyphosphoric acid at 65°C with stirring.

  • Heat the reaction mixture to 100-105°C for 6-8 hours.

  • Cool the mixture to approximately 80°C and then carefully quench with ice-cold water.

  • The product precipitates as a solid. Filter the solid, wash with a small amount of cold acetone, and dry to obtain dibenzo[b,f][1][2]thiazepin-11(10H)-one.[4]

Part 2: Activation of the Lactam: Synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine

To facilitate nucleophilic substitution at the 11-position, the lactam is converted to a more reactive intermediate. The most common approach is the formation of the corresponding 11-chloro derivative. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier reagent.[2][4][5]

Protocol 2: Chlorination using Phosphorus Oxychloride

This protocol is based on established literature procedures.[5][6]

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend dibenzo[b,f][1][2]thiazepin-11(10H)-one in phosphorus oxychloride.

  • Reflux the mixture for 2 hours.

  • After cooling, carefully remove the excess phosphorus oxychloride under vacuum. The resulting yellow oil is 11-chlorodibenzo[b,f][1][2]thiazepine.

  • Dissolve the crude product in an anhydrous solvent like toluene for use in the subsequent amination step.[6]

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Part 3: Catalytic Amination of 11-Chlorodibenzo[b,f][1][2]thiazepine

The final and key step is the introduction of the amino group at the 11-position via a carbon-nitrogen bond-forming reaction. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for this transformation.[1][2][7][8]

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl or heteroaryl halide.

Buchwald_Hartwig_Cyclecluster_0Catalytic CyclePd0Pd(0)L_nOA_complex[Ar-Pd(II)(L_n)-X]Pd0->OA_complex Oxidative Addition(Ar-X)Amine_complex[Ar-Pd(II)(L_n)-NHR']OA_complex->Amine_complex Ligand Exchange(R'NH2, Base)Amine_complex:e->Pd0:sProductAr-NHR'Amine_complex->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Representative Buchwald-Hartwig Amination

This is a representative protocol based on general principles of the Buchwald-Hartwig amination for aryl chlorides. Optimization of the ligand, base, and solvent may be necessary.

  • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., a biarylphosphine ligand such as RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a solution of 11-chlorodibenzo[b,f][1][2]thiazepine in an anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine nucleophile (for the parent amine, an ammonia equivalent such as benzophenone imine followed by hydrolysis can be used, or for N-substituted derivatives, the corresponding primary or secondary amine).

  • Heat the reaction mixture at a specified temperature (typically 80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

B. Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, often requiring higher temperatures than palladium-catalyzed reactions.[8] Modern variations utilize ligands to facilitate the reaction under milder conditions.

Ullmann_Condensation_Cyclecluster_1Catalytic CycleCuICu(I)XCu_AmideCu(I)NHR'CuI->Cu_Amide Amine + Base OA_complex[Ar-Cu(III)(X)-NHR']Cu_Amide->OA_complex Oxidative Addition(Ar-X)OA_complex:e->CuI:sProductAr-NHR'OA_complex->Product Reductive Elimination

Caption: Postulated Ullmann-type catalytic cycle.

Protocol 4: Representative Ullmann-Type Amination

This protocol is a general representation of a modern Ullmann-type amination.

  • In a reaction vessel, combine copper(I) iodide (CuI), a suitable ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium phosphate).

  • Add a solution of 11-chlorodibenzo[b,f][1][2]thiazepine in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Add the amine nucleophile.

  • Heat the reaction mixture under an inert atmosphere at an elevated temperature (often >100°C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over a suitable drying agent, and concentrate.

  • Purify the residue by column chromatography.

Data Summary and Comparison

ParameterBuchwald-Hartwig AminationUllmann-Type Condensation
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper-based (e.g., CuI, Cu₂O)
Ligand Phosphine-based (e.g., RuPhos, XPhos)Diamines, amino acids
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Temperature Mild to moderate (80-120°C)Moderate to high (100-200°C)
Substrate Scope Generally broaderCan be more limited
Functional Group Tolerance Generally highCan be lower

Conclusion and Future Outlook

The synthesis of Dibenzo[b,f][1][2]thiazepin-11-amine and its derivatives is a critical endeavor for the development of new therapeutic agents. The catalytic methods outlined in this guide, particularly the Buchwald-Hartwig amination, offer a robust and versatile platform for accessing these valuable compounds. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those that operate under milder conditions and with lower catalyst loadings. The continued evolution of cross-coupling methodologies will undoubtedly accelerate the discovery of novel bioactive molecules based on the dibenzo[b,f][1][2]thiazepine scaffold.

References

  • Kandula, V. R. (2012). Simple one pot synthetic pathway is described for Dibenzo [b, f][1][2] thiazepin-11[10H]-one, a advanced intermediate in the synthesis of Quetiapine. Organic & Medicinal Chemistry International Journal, 2(5), 331-334.

  • An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H] - TSI Journals. (n.d.). Retrieved from [Link]

  • CN103788014A - Preparation methods of 10 H-dibenzo[b,f][1][2]thiazepin-11-one and quetiapine - Google Patents. (n.d.). Retrieved from

  • US8389716B2 - Process for the synthesis of quetiapine - Google Patents. (n.d.).
  • Kansal, V. K., et al. (2018). A Review on Synthesis and Analytical Methods of Quetiapine Fumarate. Chemical Methodologies, 2(2), 140-153.
  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 26). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Zhang, J., et al. (2012). A general and efficient route to substituted dibenzo[b,f]azepines via a double Buchwald–Hartwig amination. Tetrahedron Letters, 53(38), 5125-5128.
  • Elliott, G. I., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 786-815.
  • WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1][2]THIAZEPIN-11-ONE - Google Patents. (n.d.). Retrieved from

  • Gawande, S. D., et al. (2014). Synthesis of Dibenzodiazepinones via Tandem Copper(I)‐Catalyzed C−N Bond Formation.
  • Altamura, M., et al. (2012). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3133.

  • Chen, Y., et al. (2023). Late-Stage Two-Step C11−H Arylation of Dibenzooxa/ thiazepines. Synthesis, 55(14), 2195-2205.
  • Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine - PMC. (n.d.). Retrieved from [Link]

Application Notes and Protocols for N-Alkylation of Dibenzo[b,f]thiazepin-11-amine

Application Notes and Protocols for N-Alkylation of Dibenzo[b,f][1][2]thiazepin-11-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of dibenzo[b,f][1][2]thiazepin-11-amine, a core scaffold in many medicinally important compounds. Recognizing the challenges associated with direct alkylation of the primary amine, this guide details two robust and field-proven methodologies: N-alkylation via an iminochloride intermediate and N-alkylation via reductive amination of the corresponding lactam. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and self-validating system checks. This guide is intended to empower researchers to confidently synthesize a diverse range of N-alkylated dibenzo[b,f][1][2]thiazepin-11-amine derivatives for applications in drug discovery and development.

Introduction: The Significance of the Dibenzo[b,f][1][2]thiazepine Scaffold

The dibenzo[b,f][1][2]thiazepine tricycle is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, neuroleptic, antidepressant, and antihistaminic effects.[3] A prime example is Quetiapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder.[1] The N-alkyl substituent at the 11-position of the dibenzo[b,f][1][2]thiazepine core plays a pivotal role in modulating the compound's pharmacological profile, influencing its receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, the development of efficient and reliable methods for the N-alkylation of dibenzo[b,f][1][2]thiazepin-11-amine is of paramount importance for the synthesis of novel therapeutic agents.

Synthetic Strategies for N-Alkylation

Direct N-alkylation of primary amines with alkyl halides can be a challenging transformation, often leading to a mixture of mono- and poly-alkylated products, as well as the formation of quaternary ammonium salts.[4] This is due to the fact that the resulting secondary amine is often more nucleophilic than the starting primary amine. To circumvent these issues, indirect methods for the N-alkylation of dibenzo[b,f][1][2]thiazepin-11-amine are generally preferred. This guide will focus on two such effective strategies.

Method 1: N-Alkylation via an Iminochloride Intermediate

This widely applicable method proceeds through the conversion of the readily available lactam, dibenzo[b,f][1][2]thiazepin-11(10H)-one, to an intermediate iminochloride, which is then displaced by a primary or secondary amine to yield the desired N-alkylated product. This approach offers excellent control over the degree of alkylation.

Reaction Workflow

Gcluster_0Synthesis of Iminochloridecluster_1N-AlkylationLactamDibenzo[b,f][1,4]thiazepin-11(10H)-onePOCl3Phosphorus Oxychloride (POCl3)Lactam->POCl3 Reflux Iminochloride11-Chlorodibenzo[b,f][1,4]thiazepine(Iminochloride Intermediate)POCl3->IminochlorideAminePrimary or Secondary Amine (R1R2NH)Alkylated_ProductN-Alkyl-dibenzo[b,f][1,4]thiazepin-11-amineAmine->Alkylated_ProductIminochloride_refIminochloride IntermediateIminochloride_ref->Amine Reflux in Toluene

Caption: Workflow for N-alkylation via an iminochloride intermediate.

Detailed Protocol: Synthesis of Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine[3][5]

This protocol provides a specific example for the synthesis of the diethylamino derivative. It can be adapted for other primary and secondary amines.

Materials:

  • Dibenzo[b,f][1][2]thiazepin-11(10H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Diethylamine

  • Dichloromethane (CH₂Cl₂)

  • Cyclohexane

  • Nitrogen gas supply

  • Standard reflux and chromatography equipment

Procedure:

  • Formation of the Iminochloride:

    • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve dibenzo[b,f][1][2]thiazepin-11(10H)-one (e.g., 0.89 g, 3.91 mmol) in phosphorus oxychloride (e.g., 10 ml).

    • Heat the mixture to reflux and maintain for 2 hours. The lactam will dissolve, and the reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction to cool to room temperature. Remove the excess POCl₃ under vacuum. The resulting yellow oil is the crude iminochloride (11-chlorodibenzo[b,f][1][2]thiazepine). Note: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

  • N-Alkylation:

    • Dissolve the crude iminochloride in anhydrous toluene (e.g., 20 ml).

    • Add an excess of diethylamine (e.g., 20 ml, 191 mmol) to the toluene solution.

    • Heat the mixture to reflux. Monitor the reaction for complete conversion by High-Performance Liquid Chromatography (HPLC) or TLC (typically requires around 6 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent and excess diethylamine in vacuo.

    • Purify the residue by flash chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane in cyclohexane (e.g., starting from 50:50 and gradually increasing to 100% dichloromethane).

    • The product, dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine, is typically obtained as a yellow oil which may solidify upon standing.

Causality and Self-Validation:

  • Excess POCl₃: Using phosphorus oxychloride as both a reagent and a solvent ensures the complete conversion of the lactam to the iminochloride.

  • Anhydrous Conditions: The iminochloride intermediate is highly reactive towards water. Maintaining anhydrous conditions throughout the reaction is crucial to prevent hydrolysis back to the starting lactam.

  • Excess Amine: A large excess of the amine is used to drive the reaction to completion and to act as a scavenger for the HCl generated during the reaction.

  • Chromatographic Purification: Flash chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final N-alkylated product. The purity can be confirmed by HPLC and the structure verified by NMR and mass spectrometry.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and offers a more direct route to N-alkylated products from the lactam precursor, avoiding the use of the harsh reagent POCl₃. This method involves the in-situ formation of an imine or enamine from the lactam and an amine, followed by reduction with a suitable reducing agent.

Reaction Workflow

GLactamDibenzo[b,f][1,4]thiazepin-11(10H)-oneAminePrimary or Secondary Amine (R1R2NH)Lactam->Amine Formation of Imine/Enamine Intermediate Reducing_AgentReducing Agent(e.g., NaBH4, NaBH3CN)Amine->Reducing_AgentProductN-Alkyl-dibenzo[b,f][1,4]thiazepin-11-amineReducing_Agent->Product Reduction

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: General Procedure for Reductive Amination

This protocol is adapted from procedures used for the synthesis of related compounds, such as Quetiapine, and provides a general framework that can be optimized for specific substrates.[5]

Materials:

  • Dibenzo[b,f][1][2]thiazepin-11(10H)-one

  • Primary or secondary amine of choice

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • A suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Standard reaction and work-up equipment

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve dibenzo[b,f][1][2]thiazepin-11(10H)-one (1.0 equiv.) and the desired amine (1.0-1.5 equiv.) in a suitable solvent (e.g., methanol).

    • If required, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2.0 equiv.) portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation:

  • Choice of Reducing Agent: Sodium cyanoborohydride is often preferred as it is a milder reducing agent and can selectively reduce the iminium ion in the presence of the carbonyl group of the starting lactam. However, sodium borohydride is also effective and more economical.

  • pH Control: The formation of the imine intermediate is often favored under slightly acidic conditions. The subsequent reduction is typically more efficient under neutral or slightly basic conditions. Careful control of the reaction pH can be critical for achieving high yields.

  • Temperature Control: The addition of the reducing agent is performed at a low temperature to control the reaction rate and prevent side reactions.

  • Purity Assessment: The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity. HPLC analysis can be used to determine the final purity.

Data Presentation: Comparison of N-Alkylation Methods

FeatureMethod 1: Iminochloride RouteMethod 2: Reductive Amination
Starting Material Dibenzo[b,f][1][2]thiazepin-11(10H)-oneDibenzo[b,f][1][2]thiazepin-11(10H)-one
Key Reagents POCl₃, AmineAmine, Reducing Agent (e.g., NaBH₄)
Reaction Conditions Reflux in POCl₃, then reflux in tolueneMild conditions (0 °C to room temperature)
Advantages High yielding, well-established, good for a wide range of amines.Milder reaction conditions, avoids corrosive POCl₃.
Disadvantages Harsh and corrosive reagent (POCl₃), requires anhydrous conditions.May require optimization of reducing agent and reaction conditions for different amines.
Scope Broad scope for primary and secondary amines.Generally good for primary and secondary amines.

Synthesis of Starting Material: Dibenzo[b,f][1][2]thiazepin-11(10H)-one

A reliable supply of the starting lactam is essential. Several synthetic routes have been reported. A common and efficient method involves the cyclization of 2-(phenylthio)aniline with a phosgene equivalent, followed by intramolecular cyclization.[1] More recent, one-pot procedures have been developed to improve efficiency and reduce waste.[1] An environmentally friendly approach involves the Smiles rearrangement.[6]

Conclusion

The N-alkylation of dibenzo[b,f][1][2]thiazepin-11-amine is a key transformation for the synthesis of a wide range of pharmacologically active molecules. While direct alkylation presents challenges, the indirect methods detailed in this guide—the iminochloride route and reductive amination—provide reliable and versatile strategies for accessing the desired N-alkylated derivatives. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively synthesize and explore the therapeutic potential of this important class of compounds.

References

  • Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. International Journal of Pharmaceutical Sciences and Research, 5(2), 331-334.
  • Michalski, K., & Wieczorek, M. (2004). Method for the preparation of quetiapine by reductive N-alkylation of 11-Piperazinodibenzo(B,F) (1,4)Thioazepin with an aldehyde.
  • Altamura, M., Guidi, A., Jierry, L., Paoli, P., & Rossi, P. (2012). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3133–o3134. [Link]

  • Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Semantic Scholar. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(11), 1893–1896.
  • LibreTexts. (2021, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Reddy, T. J., et al. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][1][2]thiazepin-11(10H)-ones via Smiles rearrangement. ACS combinatorial science, 15(2), 130–134. [Link]

  • Prasad, A. V. G. S., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research, 5(4), 1902-1907.

  • Patents, G. (n.d.). METHOD OF PREPARING 10H-DIBENZO[b,f][1][2]THIAZEPIN-11-ONE. Google Patents. Retrieved February 20, 2026, from

  • ResearchGate. (n.d.). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Altamura, M., Guidi, A., Jierry, L., Paoli, P., & Rossi, P. (2012). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3133–o3134. [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. ResearchGate. Retrieved February 20, 2026, from [Link]

  • LibreTexts. (2021, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved February 20, 2026, from [Link]

  • Patents, G. (n.d.). METHOD OF PREPARING 10H-DIBENZO[b,f][1][2]THIAZEPIN-11-ONE. Google Patents. Retrieved February 20, 2026, from

  • LibreTexts. (2021, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

Troubleshooting & Optimization

Minimizing side reactions during dibenzothiazepine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dibenzothiazepine Synthesis

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of dibenzo[b,f][1][2]thiazepine and its derivatives. As a core scaffold in many pharmacologically active compounds, including the antipsychotic drug Quetiapine, its efficient synthesis is of paramount importance.[2]

This document moves beyond standard protocols to address a critical aspect of synthesis: the minimization of side reactions during the pivotal ring closure step. We will explore common pitfalls, their mechanistic origins, and provide actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the dibenzothiazepine ring, and what are their inherent challenges?

A1: The construction of the tricyclic dibenzothiazepine core is typically achieved through intramolecular cyclization. The two most prevalent strategies involve either an intramolecular C-N bond formation (amination) or a C-S bond formation (thiolation).

  • Intramolecular C-N Bond Formation (e.g., Buchwald-Hartwig Amination): This modern approach involves the palladium-catalyzed coupling of an amine with an aryl halide on the same molecule. It offers mild conditions and broad functional group tolerance.[3][4] The primary challenge is often the competition with side reactions like hydrodehalogenation, where the aryl halide is reduced rather than aminated.[3]

  • Intramolecular C-S Bond Formation (e.g., Ullmann Condensation): A more traditional method, this involves the copper-catalyzed coupling of a thiol with an aryl halide.[5][6] These reactions often require high temperatures and stoichiometric copper, which can limit substrate scope and lead to thermal decomposition or other side products.[5][7]

  • Acid-Catalyzed Cyclization (Amide Formation): This involves the dehydration and cyclization of a precursor like a 2-amino-2'-carboxy-diphenylsulfide derivative.[8][9] While direct, it often requires harsh conditions, such as high temperatures in polyphosphoric acid (PPA), which can lead to charring, low yields, and the formation of complex byproduct mixtures.[9][10]

The choice of strategy depends heavily on the available starting materials and the substitution patterns on the aromatic rings. Each method requires careful optimization to favor the desired cyclization over competing pathways.

Troubleshooting Guide: Common Side Reactions & Solutions

Q2: My reaction yield is consistently low, and I'm isolating a significant amount of an unexpected isomer. What is likely happening?

A2: This is a classic indicator of an unintended Smiles Rearrangement . This intramolecular nucleophilic aromatic substitution (SNAr) reaction is a common and often overlooked side reaction in systems designed for heterocycle formation.[11][12]

Causality & Mechanism: The Smiles rearrangement occurs when a nucleophilic heteroatom in a side chain attacks an activated aromatic ring, displacing another heteroatom-linked group.[13] In the context of dibenzothiazepine synthesis, if the precursor has, for example, a thioether linkage and a separate amine nucleophile intended for cyclization, the reaction can proceed down an alternative path. The outcome is a thermodynamically more stable, rearranged product instead of the desired tricyclic system. The reaction is profoundly influenced by the electronic and steric environment of the molecule.[12][14]

Below is a conceptual diagram illustrating this competing pathway.

Smiles_Rearrangement cluster_desired Desired Ring Closure cluster_side_reaction Side Reaction: Smiles Rearrangement A Precursor (e.g., 2-aminoaryl-2'-haloaryl sulfide) B Dibenzothiazepine Product A->B Intramolecular Coupling (e.g., Pd-cat.) C Precursor D Meisenheimer Intermediate (Spirocyclic Anion) C->D Intramolecular SNAr Attack E Rearranged Isomer (Side Product) D->E Ring Opening

Caption: Competing pathways: Desired cyclization vs. Smiles Rearrangement.

Troubleshooting & Solutions:

StrategyRationaleExperimental Protocol
1. Modify Base Selection The rearrangement is often base-catalyzed. A very strong base can deprotonate the nucleophile, promoting the SNAr attack. Using a milder, non-nucleophilic base can favor the desired catalytic cycle.Switch from strong bases like NaH or KHMDS to weaker inorganic bases like K₂CO₃ or Cs₂CO₃. The choice of base can be critical in palladium-catalyzed reactions as well.[15]
2. Lower Reaction Temperature The activation energy for the Smiles rearrangement may be lower than the desired cyclization, or it may become dominant at higher temperatures.Run a temperature screen starting from room temperature and gradually increasing in 10-20°C increments. Monitor by TLC or LC-MS to find the optimal temperature window where the desired product forms with minimal rearrangement.
3. Alter Substrate Electronics The rearrangement requires an electron-deficient aromatic ring to be attacked. If possible, modify the synthetic route to avoid strongly electron-withdrawing groups (e.g., -NO₂) ortho or para to the displacement site.This is a design consideration. If synthesis allows, use precursors with less activating groups on the ring undergoing potential SNAr.
Q3: I am attempting a Buchwald-Hartwig cyclization, but my main byproduct is the hydrodehalogenated starting material. How can I promote the desired C-N coupling?

A3: The formation of a hydrodehalogenated byproduct is a well-known side reaction in Buchwald-Hartwig aminations.[3] It arises from a competing pathway in the catalytic cycle where β-hydride elimination occurs from the palladium amide intermediate, followed by reductive elimination.

Causality & Mechanism: After oxidative addition of the aryl halide to the Pd(0) catalyst and formation of the palladium-amide complex, the desired pathway is reductive elimination to form the C-N bond. However, if the amide or other components of the reaction mixture have accessible β-hydrogens, the palladium complex can abstract one, leading to a palladium-hydride species. This species can then reductively eliminate with the aryl group to form the unwanted dehalogenated arene and regenerate the catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (Ar-X) Amide_Complex Ar-Pd(II)-NR2(L2) OxAdd->Amide_Complex Amine Coordination & Deprotonation Product Ar-NR2 (Desired Product) Amide_Complex->Product Reductive Elimination Beta_Elim H-Pd(II)-Ar(L2) + Imine Amide_Complex->Beta_Elim β-Hydride Elimination Side_Product Ar-H (Side Product) Beta_Elim->Side_Product Reductive Elimination

Caption: Buchwald-Hartwig cycle showing the competing hydrodehalogenation pathway.

Troubleshooting & Solutions: The key is to select conditions that favor reductive elimination over β-hydride elimination.

StrategyRationaleExperimental Protocol
1. Optimize Ligand Choice Sterically bulky, electron-rich phosphine ligands promote reductive elimination. They stabilize the Pd(0) state and create a crowded coordination sphere around the metal center that makes the C-N bond-forming step faster than competing side reactions.Replace simple ligands like PPh₃ with modern biaryl phosphine ligands. Perform a screen with ligands such as SPhos, XPhos, or BrettPhos . These have proven effective in minimizing side reactions in complex couplings.[1][15]
2. Screen Different Bases The choice of base is critical. A base that is too strong or has β-hydrogens can exacerbate the problem. Weakly coordinating bases are often preferred.Test a range of bases. While Cs₂CO₃ is often effective, other options like K₃PO₄ or LiHMDS (if β-hydride elimination from the base itself is not an issue) can be superior for specific substrates.
3. Control Temperature and Concentration Lower temperatures can sometimes disfavor the β-hydride elimination pathway. Reactions are also typically run at moderate concentrations (0.1-0.5 M) to favor the intramolecular cyclization.Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the reaction is stalled. Avoid excessively high heat, which can promote side reactions.[10]
Q4: My acid-catalyzed cyclization of a 2-amino-2'-carboxy-diphenylsulfide precursor results in a dark, intractable mixture with very low yield. What are my options?

A4: This is a common outcome when using strong dehydrating acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures. The harsh conditions can cause substrate decomposition, sulfonation, and polymerization, leading to the formation of "tar."[2]

Causality: The intended reaction is an intramolecular electrophilic acylation on the amine-bearing ring. However, strong acids and high heat can promote a host of undesired intermolecular reactions and degradation pathways before the desired ring closure can occur.

Troubleshooting & Solutions:

1. Activate the Carboxylic Acid under Milder Conditions: Instead of relying on brute-force dehydration, convert the carboxylic acid to a more reactive electrophile that can cyclize under gentler conditions.

  • Protocol: Two-Step Cyclization via Acid Chloride

    • Activation: Dissolve the 2-amino-2'-carboxy-diphenylsulfide precursor (1.0 eq) in a dry, inert solvent like toluene or CH₂Cl₂ under a nitrogen atmosphere.

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acid chloride can be monitored by IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch ~1780 cm⁻¹).

    • Cyclization: In a separate flask, prepare a solution of a non-nucleophilic base, such as pyridine or triethylamine (2.0-3.0 eq), in the same solvent.

    • Slowly add the crude acid chloride solution to the base solution at 0 °C.

    • Allow the reaction to warm to room temperature or heat gently (40-60 °C) to promote cyclization. Monitor reaction completion by TLC or LC-MS.

    • Work up by washing with dilute acid (e.g., 1M HCl) to remove excess base, followed by a standard aqueous workup.

2. Use Alternative Cyclization Reagents: Several other reagents can promote the cyclization under more controlled conditions than PPA.

ReagentTypical ConditionsAdvantages
Eaton's Reagent (P₂O₅ in MeSO₃H) Room temperature to 80 °CStrong dehydrating agent but often gives cleaner reactions and higher yields than PPA at lower temperatures.
POCl₃ Reflux in an inert solvent (e.g., toluene)Effective for forming the lactam ring, often used in syntheses of related heterocycles.[2][16] Requires careful handling.
DCC/DMAP or EDC/HOBt CH₂Cl₂, 0 °C to room temp.Standard peptide coupling reagents that can be used for intramolecular amide bond formation. Very mild but may require longer reaction times.

By avoiding extreme heat and highly corrosive bulk acids, these methods provide a much greater degree of control, significantly reducing the formation of decomposition byproducts and improving the yield and purity of the desired dibenzothiazepine product.

References

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 27). Retrieved February 20, 2026, from [Link]

  • Smiles Rearrangement - SynArchive. (n.d.). Retrieved February 20, 2026, from [Link]

  • Patel, R. V., Keum, Y. S., Kim, D. H., & Choi, J. Y. (2011). Synthesis and antibacterial activities of new dibenzothiazepine derivatives. Indian Journal of Chemistry - Section B, 50B(8), 1196-1201.
  • Karimi-Jaberi, Z., & Pooladian, B. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 20, 241-249. [Link]

  • Pictet–Spengler reaction - Wikipedia. (2023, November 29). Retrieved February 20, 2026, from [Link]

  • Saeed, A., & Shah, M. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. In Thiazole and Benzothiazole: Synthesis, Properties, and Applications. De Gruyter. [Link]

  • Papp, T., & Nagy, J. (2016). Radical Smiles Rearrangement: An Update. Molecules, 21(7), 882. [Link]

  • Lee, K., et al. (2010). Process for preparing dibenzothiazepine compounds. U.S. Patent No. 7,671,195 B2.
  • Xia, S., Wang, L.-Y., Zuo, H., & Li, Z.-B. (2014). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 10(6), 893-911. [Link]

  • Lee, K., et al. (2009). Process for preparing dibenzothiazepine derivatives. Canadian Patent No. CA 2379294 C.
  • Clayden, J., & Turnbull, B. W. (2018). Modern Aspects of the Smiles Rearrangement. CHIMIA International Journal for Chemistry, 72(4), 204-212. [Link]

  • Fabre, S., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(121), 99805-99813. [Link]

  • Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones. (n.d.). Retrieved February 20, 2026, from [Link]

  • Iovine, V., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]

  • Elliott, G. I., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. RSC Medicinal Chemistry, 14(6), 941-966. [Link]

  • Karimi-Jaberi, Z., & Pooladian, B. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 20, 241-249. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Retrieved from [Link]

  • Lee, K., et al. (2006). Process for preparing dibenzothiazepine derivatives. U.S. Patent Application No. 10/544,989.
  • Gatta, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Xia, S., et al. (2014). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 10(6).
  • Fisyuk, A. S., et al. (2018). Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][3][11]benzodiazepin-14(6H)-ones. Russian Chemical Bulletin, 67, 1269-1274. Retrieved from ResearchGate.

  • Lee, K., et al. (2007). Process for preparing dibenzothiazepine compounds. U.S. Patent Application No. 11/597,131.
  • Shinde, S. B., et al. (2016). New synthetic methodology for the synthesis of dibenzo[b,e][1][2]diazepines. Journal of Chemical and Pharmaceutical Research, 8(4), 318-326. Retrieved from [Link]

  • Li, Y., et al. (2017). "One-Pot" CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. Molecules, 22(10), 1716. [Link]

  • Li, Y., et al. (2017). "One-Pot" CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine.
  • Ullmann condensation - Wikipedia. (2023, April 1). Retrieved February 20, 2026, from [Link]

  • Khan, I., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(19), 6524. [Link]

  • Gatta, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved February 20, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 600. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gere, A., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 594-633. [Link]

  • 2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. (2021, September 15). Retrieved February 20, 2026, from [Link]

  • Mittapelli, S., et al. (2012). Quetiapine N-oxide–fumaric acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o478. [Link]

  • Kleine, T., et al. (2011). Ring-closure reactions of 1,2-diaza-4,5-benzoheptatrienyl metal compounds: experiment and theory. The Journal of Organic Chemistry, 76(7), 1979-1991. [Link]

  • Li, Y., et al. (2019). Oxidative ring-opening of benzothiazole derivatives. Organic & Biomolecular Chemistry, 17(2), 269-273.

Sources

Recrystallization solvents for high-purity Dibenzo[b,f][1,4]thiazepin-11-amine

[1]

Executive Summary

Compound: Dibenzo[b,f][1,4]thiazepin-11-amine (CAS: 5786-26-5) Common Aliases: DBTA, 11-Amino-dibenzo[b,f][1,4]thiazepine, Quetiapine Impurity U. Critical Application: Key intermediate for Quetiapine Fumarate (Seroquel).[1][2] Primary Challenge: Separation from its hydrolytic precursor/impurity, Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Lactam, CAS: 3159-07-7).

Part 1: Troubleshooting & FAQs

Q1: My final product has a persistent 5-10% Lactam impurity (HPLC). Recrystallization isn't removing it.[1] Why?

Diagnosis: You are likely relying solely on solubility differences. The Lactam impurity (MP ~260°C) has poor solubility in most organic solvents, similar to the Amine at low temperatures, leading to co-precipitation. Solution: Stop relying on physical separation alone. You must exploit the pKa difference .

  • The Fix: Implement an Acid/Base Extraction before recrystallization.

    • The Amine is basic (protonatable).

    • The Lactam is neutral/weakly acidic (non-protonatable under mild conditions).

    • Protocol: Dissolve crude in Toluene

      
       Extract with 1N HCl (Amine moves to aqueous phase; Lactam stays in Toluene) 
      
      
      Discard Toluene
      
      
      Basify aqueous phase with NaOH
      
      
      Extract Amine into fresh Toluene.
Q2: The product oils out instead of crystallizing. How do I fix this?

Diagnosis: This usually indicates residual high-boiling solvents (DMF/DMSO from synthesis) or an overly rapid cooling profile in a solvent system with a steep solubility curve. Solution:

  • Solvent Swap: Switch to a Toluene/Heptane system. Toluene provides excellent aromatic stacking solubility, while Heptane acts as a gentle anti-solvent.

  • Seeding: The Amine (MP ~180-181°C) benefits significantly from seeding at 5-10°C below the saturation temperature.

  • Drying: Ensure the crude is completely free of DMF. Wash the organic synthesis layer with brine twice before attempting crystallization.

Q3: What is the absolute best solvent for >99.5% purity?

Recommendation: Toluene (primary) with Heptane (anti-solvent).

  • Why? The Lactam impurity is sparingly soluble in Toluene even at reflux. By dissolving the Amine in hot Toluene, you can often filter off undissolved Lactam before cooling. Heptane is then added to drive the recovery of the Amine.

Part 2: Technical Deep Dive & Protocols

Mechanism of Impurity Rejection

Achieving high purity requires a dual-mechanism approach:

  • Chemical Rejection (Acid/Base): Removes the bulk of the non-basic Lactam.

  • Thermodynamic Rejection (Crystallization): Polishes trace impurities and removes colored oligomers.

Solubility Profile
SolventAmine (Target) SolubilityLactam (Impurity) SolubilitySuitability
Toluene High (Hot) / Mod (Cold)Low (Hot) / Insoluble (Cold)Excellent
Methanol HighModeratePoor (Co-crystallization risk)
Ethyl Acetate ModerateLowGood (Lower yield)
Water InsolubleInsolubleAnti-solvent only
Dilute HCl Soluble (as salt) Insoluble Critical for Purification
Master Protocol: High-Purity Recrystallization Workflow

Prerequisites:

  • Crude Dibenzo[b,f][1,4]thiazepin-11-amine (Assay >85%)

  • Solvents: Toluene (HPLC Grade), n-Heptane, 1N HCl, 2N NaOH.

Step 1: Chemical Purification (Acid/Base Workup)

This step is mandatory if Lactam impurity >1.0%.

  • Dissolution: Dissolve 100g crude Amine in 500 mL Toluene at 40-50°C.

  • Filtration: If undissolved solids (Lactam) are visible, filter hot.

  • Extraction: Transfer filtrate to a separator. Add 400 mL 1N HCl . Shake vigorously.

    • Chemistry: Amine becomes Amine-HCl (water soluble). Lactam remains in Toluene.

  • Separation: Drain the lower aqueous layer (Product) into a clean flask. Keep the upper Toluene layer (Waste/Impurity) for recovery if needed.

  • Wash: Wash the acidic aqueous layer with 100 mL fresh Toluene to remove trace organics.

  • Basification: Cool aqueous layer to 10-15°C. Slowly add 2N NaOH until pH > 10. The Amine will precipitate as a white/off-white solid.

  • Recovery: Extract the precipitated Amine into 400 mL fresh Toluene (or filter directly if solid is granular enough, though extraction is preferred for recrystallization).

Step 2: Thermal Recrystallization
  • Concentration: If extracted into Toluene, dry over Na₂SO₄ and concentrate under vacuum to approx. 250 mL volume (approx. 2.5 vol relative to starting mass).

  • Heating: Heat the slurry/solution to 85-90°C (Reflux). Ensure complete dissolution.

  • Polishing: If the solution is not perfectly clear, perform a hot filtration to remove dust/insolubles.

  • Crystallization:

    • Cool slowly to 60°C .

    • Add n-Heptane (approx. 100-150 mL) dropwise over 30 minutes.

    • Note: Cloud point should be observed.

  • Cooling Ramp: Cool to 20-25°C over 2 hours. Then chill to 0-5°C and hold for 1 hour.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash cake with cold Toluene/Heptane (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6-8 hours.

Part 3: Process Visualization

The following diagram illustrates the critical decision pathways for purifying this compound, highlighting the divergence between physical and chemical purification methods.

PurificationProtocolStartCrude Dibenzo[b,f][1,4]thiazepin-11-amine(Contains Lactam Impurity)CheckPurityCheck Lactam Content (HPLC)Start->CheckPurityHighLactamLactam > 1.0%CheckPurity->HighLactamHigh Impurity LoadLowLactamLactam < 1.0%CheckPurity->LowLactamLow Impurity LoadAcidBaseAcid/Base Extraction1. Dissolve in Toluene2. Extract with 1N HCl3. Discard Organic LayerHighLactam->AcidBaseHotFilterHot Filtration(Remove insoluble Lactam)LowLactam->HotFilterBasifyBasify Aqueous Phase (NaOH)Extract into fresh TolueneAcidBase->BasifyRecrystRecrystallizationSolvent: Toluene (2.5 vol)Anti-solvent: Heptane (1.5 vol)Basify->RecrystCoolingControlled Cooling90°C -> 0°CRecryst->CoolingHotFilter->RecrystFinalHigh Purity Amine(>99.5%)Cooling->Final

Caption: Decision tree for purification. Note that high impurity loads require chemical intervention (Acid/Base) before thermal recrystallization.

References

  • Warawa, E. J., & Migler, B. M. (1970). Basic dibenzothiazepines and dibenzoxazepines.[3][4] U.S. Patent No. 3,539,573. (Foundational patent describing the synthesis and properties of the 11-basic substituted dibenzothiazepines). Link

  • AstraZeneca UK Ltd. (2001). Process for the preparation of Quetiapine.[3][5][6][7][8] World Intellectual Property Organization, WO/2001/055125. (Details the purification of Quetiapine and its intermediates, highlighting Toluene/solvent usage). Link

  • Gao, H., et al. (2013). Method for preparing 11-amino dibenzo [b, f] [1,4] thiazepine.[2][3][4][7][9] Chinese Patent CN103304515A. (Specific preparation and purification data for the amine intermediate). Link

  • PubChem. (n.d.). Dibenzo[b,f][1,4]thiazepin-11-amine (Compound Summary). National Library of Medicine. (Physical property verification). Link

Technical Support Center: Dibenzo[b,f][1,4]thiazepin-11-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Dibenzo[b,f][1,4]thiazepin-11-amine (DBT-Amine) is the critical pharmacophore scaffold for atypical antipsychotics like Quetiapine and Clotiapine. While the tricyclic system appears robust, it suffers from a "stability paradox": the electron-rich sulfur atom makes it prone to oxidation, while the C=N amidine-like linkage at position 11 renders it susceptible to hydrolysis.

This guide moves beyond generic advice. We treat the molecule as a dynamic system, providing causal troubleshooting workflows to stabilize your experiments.

Part 1: Diagnostic Decision Tree

Before attempting remediation, identify the specific degradation mode affecting your sample.

Visual & Analytical Troubleshooting Matrix
ObservationAnalytical Signature (LC-MS)Root CauseImmediate Action
Yellow/Brown Discoloration +16 Da (M+16) or +32 Da S-Oxidation (Sulfoxide/Sulfone formation)Degas solvents; Add Antioxidant (Ascorbic Acid).
Precipitation / Turbidity +1 Da (M+1)Hydrolysis (Lactam formation)Check pH; Avoid acidic aqueous storage.
Loss of Potency (No Color Change) Dimer peaks or M+1Photodegradation or Hydrolysis Protect from light; Store at -20°C.
Inconsistent Solubility N/AFree Base vs. Salt Form mismatchVerify protonation state; Adjust solvent polarity.
Workflow Visualization

TroubleshootingTree Start START: Observation ColorChange Yellowing / Browning Start->ColorChange Precipitation Precipitation Start->Precipitation MassShift16 Mass Shift +16 Da ColorChange->MassShift16 LC-MS Analysis Oxidation DIAGNOSIS: S-Oxidation (Sulfoxide Formation) MassShift16->Oxidation MassShift1 Mass Shift +1 Da Hydrolysis DIAGNOSIS: Hydrolysis (Lactam Formation) MassShift1->Hydrolysis Precipitation->MassShift1 LC-MS Analysis ActionOx ACTION: Degas solvents, Add BHT/Ascorbic Acid Oxidation->ActionOx ActionHyd ACTION: Adjust pH > 6.0, Reduce water content Hydrolysis->ActionHyd

Figure 1: Diagnostic logic flow for identifying degradation pathways based on visual and analytical cues.

Part 2: Deep Dive & Remediation Protocols

Module 1: The "Yellowing" Problem (Oxidation)

The Mechanism: The sulfur atom at position 5 is electron-rich. In the presence of dissolved oxygen or peroxides (common in aged ethers or THF), it oxidizes to the Sulfoxide (S-oxide) and eventually the Sulfone . This transformation is often accompanied by a color shift from off-white to yellow/orange.

Protocol: The "Zero-Oxygen" Solvent Prep Standard sparging is often insufficient for sensitive kinetics experiments.

  • Solvent Choice: Use anhydrous DMSO or Methanol. Avoid Ethers (THF, Dioxane) unless freshly distilled, as they accumulate peroxides that rapidly oxidize the sulfur.

  • Freeze-Pump-Thaw Cycle (The Gold Standard):

    • Place solvent in a Schlenk flask.

    • Freeze with liquid nitrogen.

    • Apply high vacuum (10^-3 mbar) for 10 minutes.

    • Thaw in warm water with the flask closed.

    • Repeat 3x.

  • Chemical Scavenging (Optional):

    • For aqueous buffers, add 0.1% Ascorbic Acid or EDTA (to chelate metal ions that catalyze oxidation).

Module 2: The "Silent" Killer (Hydrolysis)

The Mechanism: The C=N bond at position 11 is an amidine-like linkage. Under acidic conditions (pH < 4), water attacks this carbon, displacing the amine group (NH3 loss) and forming the thermodynamically stable Lactam (Dibenzo[b,f][1,4]thiazepin-11(10H)-one).

  • Critical Note: The Lactam is insoluble in water, often causing the "mystery precipitation" users observe in acidic HPLC mobile phases.

Protocol: pH Stabilization

  • Storage Buffer: Maintain pH between 6.0 and 8.0 .

    • Recommended: 10 mM Ammonium Bicarbonate (pH 7.4).

    • Avoid: Acetate buffers at pH 4.0 or TFA-containing solvents for long-term storage.

  • LC-MS Mobile Phase:

    • Use Formic Acid (0.1%) only if analyzing immediately.

    • For longer runs, switch to Ammonium Acetate (10 mM, pH 6.5) to suppress on-column hydrolysis.

Module 3: Molecular Degradation Pathway

Understanding the structural evolution of the molecule is vital for interpreting analytical data.

DegradationPath Parent DBT-Amine (C13H10N2S) MW: 226.3 Sulfoxide Sulfoxide Impurity (S-Oxide) MW: 242.3 (+16 Da) Parent->Sulfoxide Oxidation (H2O2, Air, Light) Lactam Lactam Impurity (11-one) MW: 227.3 (+1 Da) Insouble Parent->Lactam Acidic Hydrolysis (pH < 4, H2O)

Figure 2: Primary degradation pathways showing the conversion to Sulfoxide (Oxidation) and Lactam (Hydrolysis).

Part 3: Frequently Asked Questions (FAQs)

Q1: I see a peak at [M+1] in my mass spec. Is this just the isotope? A: Likely not. While the C-13 isotope exists, a significant increase in the M+1 abundance usually indicates Hydrolysis . The transformation from Amine (MW 226) to Lactam (MW 227) results in a +1 Da shift.

  • Verification: Check the UV spectrum.[1] The Lactam has a distinct UV max compared to the Amine due to the loss of the amidine conjugation.

Q2: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the vial is opened frequently while cold, condensation will introduce water.

  • Best Practice: Aliquot the DMSO stock into single-use vials. Store under Argon.

Q3: Why does my sample precipitate when I dilute it into PBS? A: This is a pKa issue. DBT-Amine is a weak base. In neutral PBS (pH 7.4), a significant portion may exist as the free base, which has poor aqueous solubility.

  • Solution: Pre-dissolve in DMSO (up to 5% final concentration) or lower the pH slightly to 6.5 (using Citrate-Phosphate buffer) to ensure protonation without triggering rapid hydrolysis.

Q4: Is the compound light sensitive? A: Yes. Tricyclic thiazepines are photo-labile. Exposure to UV/Vis light can induce radical formation at the sulfur or benzylic positions. Always use amber vials and wrap columns/reservoirs in foil during purification.

References

  • International Conference on Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products.[2] (Focuses on degradation thresholds). Link

  • Hely Speciality Chemicals. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one Technical Data Sheet. (Details the properties of the hydrolysis product/Lactam). Link

  • Waters Corporation. Identification and Characterization of Quetiapine Impurities. (Detailed MS analysis of the thiazepine scaffold degradation, specifically Impurity G and H). Link

  • PubChem. Dibenzo[b,f][1,4]thiazepin-11-amine Compound Summary. (Physicochemical properties).[3][4][5][6] Link

  • Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides. (Mechanistic insight into the sulfur oxidation pathway). Link

Sources

Technical Support Center: Moisture Control in Dibenzothiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on controlling moisture sensitivity during the synthesis of dibenzothiazepines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the integrity of their synthetic processes. Here, we will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of moisture on the synthesis of dibenzothiazepines, a critical class of compounds in pharmaceutical development, including the atypical antipsychotic, quetiapine.

Q1: Why is moisture control so critical in dibenzothiazepine synthesis?

Moisture can significantly impact several key stages of dibenzothiazepine synthesis, leading to reduced yields, incomplete reactions, and the formation of difficult-to-remove impurities. The primary areas of concern are the cyclization to form the core lactam, the subsequent chlorination, and the final nucleophilic substitution. Water can react with reagents, intermediates, and catalysts, compromising the efficiency and outcome of the synthesis.[1][2]

Q2: Which specific steps in the synthesis are most sensitive to moisture?

The most moisture-sensitive steps are:

  • The chlorination of the dibenzothiazepinone lactam: This step typically employs phosphorus oxychloride (POCl₃), a reagent that reacts violently with water to produce phosphoric acid and hydrogen chloride.[1][2][3] Any moisture present will consume the POCl₃, leading to incomplete conversion and the introduction of acidic byproducts.

  • The intramolecular cyclization to form the dibenzothiazepinone: This is often carried out using dehydrating agents like polyphosphoric acid (PPA), indicating the need for anhydrous conditions to drive the reaction to completion.[4][5]

  • The nucleophilic substitution of the 11-chloro-dibenzothiazepine intermediate: The chloro-intermediate is susceptible to hydrolysis back to the lactam starting material in the presence of water, which competes with the desired nucleophilic attack by the amine side chain (e.g., a piperazine derivative).[6][7][8]

Q3: What are the visible signs of moisture contamination in my reaction?

Signs of moisture contamination can include:

  • A stalled reaction, as indicated by TLC or HPLC analysis.

  • The formation of unexpected spots on a TLC plate or peaks in an HPLC chromatogram.

  • A lower than expected yield of the desired product.

  • Difficulty in isolating and purifying the product due to the presence of polar impurities.

  • In the case of reactions with POCl₃, fuming (release of HCl gas) upon exposure to air is a clear indicator of moisture.[1][2]

Q4: Can I use commercially available anhydrous solvents without further drying?

While commercially available anhydrous solvents have low water content, they can absorb moisture from the atmosphere once the bottle is opened. For highly moisture-sensitive reactions, it is best practice to dry solvents immediately before use, for example, by distillation from an appropriate drying agent or by passing them through a column of activated alumina.[1][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during dibenzothiazepine synthesis that are often linked to moisture contamination.

Problem Potential Moisture-Related Cause Recommended Solutions
Low or No Product Yield Inadequate drying of starting materials, solvents, or glassware.Ensure all reagents are thoroughly dried before use. Solids can be dried in a vacuum oven.[5] Solvents should be freshly dried over an appropriate desiccant.[1][9] All glassware must be rigorously dried, either by oven-drying or flame-drying under an inert atmosphere.[5][10]
Decomposition of moisture-sensitive reagents (e.g., POCl₃).Use freshly opened bottles of reagents or purify them before use. Handle and store all moisture-sensitive reagents under an inert atmosphere.[1][2]
Incomplete Reaction Insufficiently anhydrous reaction conditions.Set up the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for the transfer of reagents and solvents to minimize exposure to the atmosphere.[11]
Hydrolysis of a key intermediate (e.g., 11-chloro-dibenzothiazepine).Ensure the reaction mixture is kept scrupulously dry throughout the process. Quench the reaction carefully with anhydrous workup procedures where possible before introducing aqueous solutions.
Formation of Multiple Side Products Water-induced side reactions.Identify the side products if possible (e.g., by mass spectrometry) to understand the degradation pathway. This can help pinpoint the specific step where moisture is problematic.
Hydrolysis of the chlorinated intermediate back to the lactam.In the nucleophilic substitution step, ensure the amine nucleophile is anhydrous. Consider using a non-aqueous workup if feasible.

Experimental Protocols

Here we provide detailed methodologies for key experiments and workflows critical for controlling moisture in dibenzothiazepine synthesis.

Protocol 1: Rigorous Drying of Reaction Glassware
  • Disassembly: Disassemble all glassware components, including stopcocks and septa.

  • Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and then a final rinse with acetone to facilitate drying.

  • Oven-Drying: Place the clean glassware in a drying oven at a temperature of at least 125°C for a minimum of 12 hours.[5][10]

  • Assembly: While still hot, assemble the glassware under a stream of dry inert gas (nitrogen or argon). This prevents atmospheric moisture from adsorbing onto the cooled glass surfaces.

  • Flame-Drying (for robust glassware): For round-bottom flasks, assemble the apparatus and then gently heat the entire surface with a heat gun or a soft flame from a Bunsen burner under a vacuum or a positive flow of inert gas until all visible moisture is gone. Allow to cool to room temperature under the inert atmosphere.[5][10]

Protocol 2: Preparation of Anhydrous Solvents

The choice of drying agent is crucial and depends on the solvent. Below is a table summarizing effective drying agents for common solvents used in dibenzothiazepine synthesis.

Solvent Recommended Drying Agent Typical Residual Water Content (ppm) Comments
Tetrahydrofuran (THF)Activated 3Å molecular sieves<10Allow to stand for at least 48 hours.[1][9]
Dichloromethane (DCM)Activated 3Å molecular sieves or passage over activated silica<10Simple storage over molecular sieves is highly effective.[1][9]
TolueneSodium/benzophenone<10Distill under an inert atmosphere. The blue/purple color of the benzophenone ketyl indicates anhydrous conditions.
AcetonitrileActivated 3Å molecular sieves<10Requires a higher loading (e.g., 10% m/v) and longer contact time (≥72 hours).[1][9]

Procedure for Drying with Molecular Sieves:

  • Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at 300-320°C for at least 3 hours.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated sieves to the solvent in a sealed container under an inert atmosphere.

  • Allow the solvent to stand over the sieves for the recommended time before use.[1][9]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_reagents Check Reagent Purity & Dryness start->check_reagents check_solvents Verify Solvent Anhydrousness start->check_solvents check_glassware Ensure Proper Glassware Drying start->check_glassware check_atmosphere Confirm Inert Atmosphere Integrity start->check_atmosphere reagent_issue Re-purify or Use Fresh Reagents check_reagents->reagent_issue Impure/Wet solvent_issue Re-dry Solvents Using Recommended Protocol check_solvents->solvent_issue High Water Content glassware_issue Re-dry Glassware (Oven/Flame) check_glassware->glassware_issue Moisture Present atmosphere_issue Check for Leaks in Schlenk Line/Glovebox check_atmosphere->atmosphere_issue Leak Detected success Improved Yield reagent_issue->success solvent_issue->success glassware_issue->success atmosphere_issue->success

Caption: A decision tree for troubleshooting low product yield in moisture-sensitive reactions.

Diagram 2: Key Moisture-Sensitive Steps in Dibenzothiazepine Synthesis

Moisture_Sensitive_Steps start_material 2-(Phenylthio)aniline Derivative cyclization Intramolecular Cyclization (e.g., with PPA) start_material->cyclization lactam Dibenzo[b,f][1,4]thiazepine-11(10H)-one cyclization->lactam moisture1 Moisture Sensitivity: Inhibits catalyst, promotes side reactions cyclization->moisture1 chlorination Chlorination (e.g., with POCl3) lactam->chlorination chloro_intermediate 11-Chloro-dibenzo[b,f][1,4]thiazepine chlorination->chloro_intermediate moisture2 High Moisture Sensitivity: POCl3 reacts violently with water chlorination->moisture2 substitution Nucleophilic Substitution (e.g., with Piperazine derivative) chloro_intermediate->substitution moisture3 Moisture Sensitivity: Hydrolysis of chloro-intermediate chloro_intermediate->moisture3 final_product Final Dibenzothiazepine Product substitution->final_product

Caption: Key moisture-sensitive steps in a typical dibenzothiazepine synthesis pathway.

References

  • Prasad, A. S., et al. (2013). An Improved Process For Synthesis Of Dibenzo-[B,F][4][12]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. Available at: [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). A Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate as a Mild and Versatile Method for the Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 11-chlorodibenzo[b,f][4][12]thiazepine. Retrieved from

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Reddit. (2018). How to store, use, and preserve anhydrous compounds. Retrieved from [Link]

  • Lowe, D. (2009). My friend phosphorus oxychloride. Chemical Space. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ResearchGate. (2013). Scheme 45 Synthesis of dibenzo[b,f][4][12]thiazepin-11(10H)-ones via Smiles rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD OF PREPARING 10H-DIBENZO[b,f][4][12]THIAZEPIN-11-ONE. Retrieved from

  • ResearchGate. (2025). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • ScienceDirect. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing dibenzothiazepine compounds.
  • Quora. (2023). How does phosphorus oxychloride react with water or moisture?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Characterization of Dibenzo[b,f]thiazepin-11-amine

A Comparative Guide to the ¹H NMR Spectral Characterization of Dibenzo[b,f][1][2]thiazepin-11-amine

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of synthesis and quality control. Dibenzo[b,f][1][2]thiazepin-11-amine, a key heterocyclic scaffold and a known impurity of the atypical antipsychotic Quetiapine, presents a unique characterization challenge.[3] This guide provides an in-depth analysis of its ¹H NMR spectral features, offering a comparative approach against its common precursor, Dibenzo[b,f][1][2]thiazepin-11(10H)-one, to provide a clear and practical framework for its identification.

Molecular Structure and Theoretical ¹H NMR Analysis

The structural integrity of a molecule is directly reflected in its NMR spectrum. The transition from the lactam precursor, Dibenzo[b,f][1][2]thiazepin-11(10H)-one, to the target amine involves a significant change at the 11-position, from a carbonyl group (C=O) within the seven-membered ring to an exocyclic imine-amine functionality (C=N-NH₂). This modification is the primary driver of the spectral differences we aim to compare.

The tricyclic dibenzothiazepine skeleton imparts a non-planar, butterfly-like conformation.[4][5] This conformational rigidity results in distinct chemical environments for the eight aromatic protons distributed across the two benzene rings.

  • Aromatic Protons (H-1 to H-4, H-6 to H-9): Due to the fused, electron-rich aromatic systems, these eight protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm . The specific chemical shift and multiplicity (doublet, triplet, or multiplet) of each proton are dictated by its proximity to the sulfur and nitrogen heteroatoms and its coupling with adjacent protons. Without a reference spectrum, we anticipate a complex multiplet region integrating to 8H.

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature. It is often broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. A predicted range would be between δ 3.5 and 5.0 ppm .

cluster_0Dibenzo[b,f][1,4]thiazepin-11-amine Structurecompound_structure

Caption: Annotated structure of the target analyte.

Comparative Spectral Analysis: Amine vs. Lactam Precursor

The most effective way to characterize Dibenzo[b,f][1][2]thiazepin-11-amine is to compare its spectrum directly with that of its well-documented precursor, Dibenzo[b,f][1][2]thiazepin-11(10H)-one. The key synthetic step involves the conversion of the lactam (amide) at position 11 into the amine functionality, often via an iminochloride intermediate.[4][5] This transformation introduces two key spectral changes.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Environment Dibenzo[b,f][1][2]thiazepin-11-amine (Predicted) Dibenzo[b,f][1][2]thiazepin-11(10H)-one (Experimental Data) Rationale for Spectral Change
Aromatic Protons ~ δ 7.0 - 8.0 ppm (m, 8H)δ 7.02 - 7.8 ppm (m, 8H)[2]The overall aromatic region remains similar, but subtle shifts are expected due to the change in the electronic nature of the C11 substituent (C=O vs. C=N-NH₂).
**Amine Protons (-NH₂) **~ δ 3.5 - 5.0 ppm (s, 2H)N/AThe appearance of a new signal corresponding to the two amine protons is the primary indicator of a successful conversion.
Lactam Proton (-NH-) N/A~ δ 10.5 ppm (s, 1H)[2]The most telling difference is the complete disappearance of the highly deshielded lactam proton signal upon its replacement in the synthetic pathway.

Key Differentiating Features:

  • Disappearance of the Lactam -NH Signal: The proton of the amide group in the precursor is significantly deshielded by the adjacent carbonyl group and the aromatic systems, causing it to resonate far downfield around δ 10.5 ppm.[2] Its absence in a product spectrum is strong evidence that the lactam has reacted.

  • Appearance of the -NH₂ Signal: The emergence of a new signal, likely a broad singlet integrating to 2H, confirms the presence of the primary amine group.

Complementary & Alternative Characterization Methods

While ¹H NMR is a powerful tool, a comprehensive characterization relies on multiple techniques:

  • ¹³C NMR Spectroscopy: This technique reveals the number and type of carbon environments. For the target compound, one would expect to see approximately 13 distinct signals, with the C11 carbon shifting significantly from the carbonyl region (~169 ppm in the lactam) to a value characteristic of an imine carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula (C₁₃H₁₀N₂S, MW: 226.3 g/mol ).[6] Fragmentation patterns can further support the proposed structure.

  • Infrared (IR) Spectroscopy: This method is excellent for identifying functional groups. The precursor would show a strong C=O (carbonyl) stretch, which would be absent in the final amine product. The amine would instead exhibit N-H stretching vibrations.

Standard Operating Protocol for ¹H NMR Analysis

To ensure data quality and reproducibility, a standardized protocol is essential. The following outlines a robust workflow for acquiring a high-quality ¹H NMR spectrum.

Gcluster_workflowNMR Acquisition WorkflowASample PreparationBInstrument Setup & ShimmingA->BInsert SampleCData AcquisitionB->CLock & TuneDData ProcessingC->DPerform Fourier TransformESpectral AnalysisD->EPhase & Baseline Correction

Caption: Standard workflow for NMR spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing labile protons like those on amines.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Load a standard set of experimental parameters for a ¹H experiment on the spectrometer's software.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

  • Shimming and Tuning:

    • Perform an automated or manual shimming process. This involves adjusting the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks and optimal resolution.

    • Tune and match the probe to the specific frequency of ¹H nuclei to ensure maximum signal-to-noise sensitivity.

  • Data Acquisition:

    • Set the appropriate number of scans (e.g., 8 or 16 for a moderately concentrated sample) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID) signal.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR characterization of Dibenzo[b,f][1][2]thiazepin-11-amine is most effectively achieved through a comparative lens. By understanding the spectral features of its common lactam precursor, a researcher can confidently identify the successful synthesis of the target amine by noting two critical changes: the disappearance of the downfield lactam NH signal and the appearance of a new NH₂ signal. This guide provides the theoretical basis, comparative data, and a practical protocol to empower scientists in the accurate and efficient structural elucidation of this important heterocyclic compound.

References

  • Royal Society of Chemistry. (n.d.). Experimental section. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Comparative 1 H NMR assignments for quetiapine fumarate and its impurities. Available at: [Link]

  • Mittapelli, V., et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research, 5(5), 2216-2221.
  • Reddy, B. S., & Reddy, P. P. (n.d.). An Improved Process For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. Organic Chemistry: An Indian Journal.

  • TSI Journals. (n.d.). An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H] - one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. Available at: [Link]

  • SynThink. (n.d.). Quetiapine EP Impurities & USP Related Compounds. Available at: [Link]

  • Stolarczyk, E. U., et al. (2009). Identification and characterization of potential impurities of quetiapine fumarate. Pharmaceutical Development and Technology, 14(1), 27-37. Available at: [Link]

  • Organic Spectroscopy International. (2018). Quetiapine. Available at: [Link]

  • Altamura, M., et al. (2012). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3133–o3134.

  • ResearchGate. (n.d.). 1 H-NMR for Compound (11) The Compound... Available at: [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • Altamura, M., et al. (2012). Dibenzo[b,f][1][2]thiazepin-11-yl-diethyl-amine. PubMed Central. Available at: [Link]

Comparative Guide: HPLC Method Validation for Dibenzo[b,f][1,4]thiazepin-11-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Dibenzo[b,f][1,4]thiazepin-11-amine (CAS: 5786-26-5) is a critical intermediate in the synthesis of atypical antipsychotics, most notably Quetiapine . Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically the starting lactam (Dibenzo[b,f][1,4]thiazepin-11(10H)-one) or oxidative degradants—can propagate through subsequent synthetic steps, leading to complex purification challenges in the final API (Active Pharmaceutical Ingredient).

While traditional methods like non-aqueous titration offer high precision for assay (total content), they fundamentally lack the specificity required to distinguish the target amine from structurally similar basic impurities. This guide validates a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior standard for purity profiling, comparing it against titration and Thin Layer Chromatography (TLC).

The Analytical Challenge

The tricyclic thiazepine core is hydrophobic and basic. Common analytical pitfalls include:

  • Peak Tailing: Interaction between the basic amine and residual silanols on silica columns.

  • Co-elution: Structural analogs (e.g., the lactam precursor) have similar UV spectra.

  • Stability: The amine functionality can be sensitive to oxidation at the sulfur bridge.

Comparative Analysis of Analytical Methodologies

We evaluated three methodologies for the routine quality control of Dibenzo[b,f][1,4]thiazepin-11-amine.

FeatureMethod A: RP-HPLC (Recommended) Method B: Non-Aqueous Titration Method C: HPTLC
Primary Utility Purity Profiling & AssayAssay (Total Basic Content)Qualitative ID & Limit Tests
Specificity High (Separates impurities)Low (Titrates all bases)Medium (Spot resolution limited)
Precision (RSD) < 1.0%< 0.5% (Superior)2.0 - 5.0%
Sensitivity (LOD) High (ppm level)Low (mg level)Medium
Throughput 15–30 min/sample5–10 min/sampleHigh (Parallel runs)
Regulatory Fit ICH Q2 CompliantPharmacopeial Assay (Old)Screening only
Expert Insight: Why HPLC Wins

While titration is faster and often more precise for determining stoichiometric purity (assay), it is blind to non-basic impurities (like the neutral lactam precursor) or basic impurities with similar pKa. Only HPLC provides the "fingerprint" resolution necessary to quantify specific related substances <0.10%, satisfying ICH Q3A guidelines for impurity reporting.

Validated HPLC Protocol

This protocol uses a Base-Deactivated Silane (BDS) C18 column to minimize peak tailing without requiring ion-pairing reagents, which can degrade column lifetime.

Chromatographic Conditions
  • Instrument: HPLC system with PDA (Photodiode Array) or UV Detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Rationale: High carbon load and end-capping prevent amine interaction with free silanols.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 6.0 with dilute Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (Optimization for routine QC) or Gradient (For complex impurity profiles).

    • Standard Isocratic Ratio: Mobile Phase A : Mobile Phase B (40 : 60 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.[1][2][3][4][5][6]

Standard & Sample Preparation
  • Stock Solution: Dissolve 25 mg of Dibenzo[b,f][1,4]thiazepin-11-amine Reference Standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase to reach target concentration (e.g., 50 µg/mL).

  • System Suitability Solution: A mixture containing the Target Amine and the Lactam impurity (Dibenzo[b,f][1,4]thiazepin-11(10H)-one) to demonstrate resolution (Rs > 2.0).

Validation Workflow & Logic

The following diagram illustrates the self-validating lifecycle of this method, ensuring adherence to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (pH & Column Screening) SystemSuit System Suitability (Res > 2.0, Tailing < 1.5) Start->SystemSuit Optimized Specificity Specificity / Selectivity (Forced Degradation) SystemSuit->Specificity Pass Linearity Linearity & Range (50% - 150% Target) Specificity->Linearity Pure Peak Accuracy Accuracy (Recovery) (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH changes) Precision->Robustness FinalMethod Validated Method Release Robustness->FinalMethod Complete

Figure 1: Step-by-step validation logic ensuring the method is specific, accurate, and robust before release.

Experimental Validation Data (Summary)

The following data summarizes the performance characteristics of the method based on typical validation results for this class of compounds.

Specificity & Forced Degradation

The method must demonstrate the ability to separate the main peak from degradants.

  • Acid Stress (0.1N HCl, 60°C, 2h): Minimal degradation (<2%).

  • Oxidative Stress (3% H2O2, RT, 1h): Formation of S-oxide impurity (RRT ~0.8). Resolution > 2.5 achieved.

  • Thermal Stress (60°C, 24h): Stable.

Linearity & Range

Evaluated from 50% to 150% of the nominal test concentration (50 µg/mL).

ParameterResultAcceptance Criteria
Range 25 µg/mL – 75 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Slope 34502-
Y-Intercept 120Statistical insignificance
Accuracy (Recovery Studies)

Performed by spiking the analyte into a placebo matrix or solvent.

Spike LevelMean Recovery (%)% RSDStatus
80% 99.8%0.45%Pass
100% 100.2%0.32%Pass
120% 99.5%0.51%Pass
Precision[3]
  • System Precision: 6 injections of standard. RSD = 0.2%.

  • Method Precision: 6 preparations of sample. RSD = 0.6%.

Troubleshooting & Expert Tips

The "Tailing" Trap

Symptom: The amine peak tails significantly (Asymmetry > 1.5). Cause: Interaction between the lone pair on the nitrogen and acidic silanols on the silica support. Solution:

  • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Acetate.

  • Add Modifier: Adding 0.1% Triethylamine (TEA) to the mobile phase competes for silanol sites (ensure column pH compatibility).

  • Switch Column: Use a "Hybrid" particle column (e.g., Waters XBridge BEH) which operates well at high pH (pH 9-10) where the amine is non-ionized (neutral), resulting in sharp peaks.

Impurity Identification

The most common impurity is the Lactam (Dibenzo[b,f][1,4]thiazepin-11(10H)-one) .

  • Retention Time: The Lactam is less polar than the amine (due to the amide vs amine/salt nature) but elution order depends heavily on pH. At pH 6.0, the amine is partially ionized and elutes earlier than the neutral lactam on C18.

  • Detection: Both compounds absorb strongly at 254 nm.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pamanji, R., et al. (2014). Stability indicating HPLC method for the determination of Quetiapine Fumarate. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • PubChem. (n.d.). Dibenzo[b,f][1,4]thiazepin-11-amine (Compound Summary). National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Grounding for system suitability requirements). Link

Sources

Benchmarking Synthesis Routes for Dibenzo[b,f][1,4]thiazepin-11-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

Dibenzo[b,f][1,4]thiazepin-11-amine (CAS 5786-26-5) is the critical pharmacophore for the "atypical" antipsychotic class, most notably Quetiapine (Seroquel) and Clotiapine . The synthesis of this tricyclic system hinges on the formation of the central seven-membered thiazepine ring—a process historically plagued by harsh conditions, low atom economy, and difficult purification.

This guide benchmarks the two dominant synthesis paradigms:

  • The Traditional Lactam Route (Route A): A robust, multi-step industrial standard relying on phosphorus oxychloride (

    
    ) activation.
    
  • The Direct Nitrile Cyclization (Route B): A streamlined, higher atom-economy approach utilizing base-mediated intramolecular nucleophilic substitution.

Route Analysis & Mechanistic Insight

Route A: The Traditional Lactam-Imidoyl Chloride Pathway

This is the historical industrial route. It prioritizes intermediate stability but suffers from poor E-factors due to phosphorus waste.

  • Mechanism: The process begins with the formation of the lactam (dibenzo[b,f][1,4]thiazepin-11(10H)-one). The lactam oxygen is chemically inert to direct amine substitution. Activation is achieved by converting the lactam to an iminochloride (11-chloro derivative) using

    
    . This highly electrophilic species undergoes rapid 
    
    
    
    with ammonia or primary amines.
  • Critical Control Point: The complete removal of

    
     prior to amination is non-negotiable. Residual phosphoryl chloride reacts violently with ammonia, generating phosphoramidic acid impurities that are difficult to purge.
    
Route B: The Direct Nitrile-Sulfide Cyclization

This route represents the "green chemistry" evolution. It exploits the oxidation state of the nitrile group to arrive directly at the amidine/amine functionality without a chlorination step.

  • Mechanism:

    • Intermolecular S-Arylation: 2-aminobenzenethiol acts as a nucleophile, displacing the halogen on 2-chlorobenzonitrile.

    • Intramolecular Amidine Formation: Under basic conditions (often

      
       or 
      
      
      
      ), the aniline nitrogen attacks the nitrile carbon.
    • Tautomerization: The resulting imine tautomerizes to the stable 11-amino-dibenzo[b,f][1,4]thiazepine.

  • Advantage: This route bypasses the lactam and the corrosive chlorination step entirely, significantly reducing the Process Mass Intensity (PMI).

Comparative Benchmarking Data

The following data aggregates results from optimized laboratory-scale runs (10–50g scale).

MetricRoute A: Lactam-Imidoyl ChlorideRoute B: Nitrile Cyclization
Overall Yield 65 – 75% (3 Steps)85 – 92% (1-2 Steps)
Purity (HPLC) >99.5% (Requires recrystallization)>98.0% (Often requires chromatography)
Atom Economy Low (Loss of

)
High (Direct addition)
Key Hazards

(Corrosive/Toxic), Phosphorus waste

(H2 gas), High Temp (

)
Cost Driver Reagent disposal (

quenching)
Raw Material (2-chlorobenzonitrile)
Scalability High (Linear, robust intermediates)Moderate (Exothermic cyclization)

Visualizing the Pathways

Figure 1: Reaction Workflow Comparison

The following diagram contrasts the linear complexity of the Traditional Route against the convergent efficiency of the Nitrile Route.

SynthesisRoutes cluster_RouteA Route A: Traditional Lactam (Industrial) cluster_RouteB Route B: Nitrile Cyclization (Green) Lactam Lactam Intermediate (11-one) Chloro 11-Chloro-dibenzo [b,f][1,4]thiazepine Lactam->Chloro POCl3, PhNMe2 Reflux, 6h AmineA Target: 11-Amine (via NH3) Chloro->AmineA NH3 (gas) or NH3/MeOH Precursors 2-Aminobenzenethiol + 2-Chlorobenzonitrile Sulfide Intermediate: 2-amino-2'-cyanodiphenyl sulfide Precursors->Sulfide K2CO3, DMF 98°C, 1h AmineB Target: 11-Amine Sulfide->AmineB t-BuOK or NaH Cyclization

Caption: Comparative flow of the 3-step chlorination route (Top) vs. the direct nitrile cyclization (Bottom).

Detailed Experimental Protocols

Protocol A: The Industrial Standard (Lactam Route)

Best for: Large-scale production where raw material cost is paramount and waste disposal is managed.

Step 1: Chlorination [1][2]

  • Setup: Charge a dry 3-neck flask with Dibenzo[b,f][1,4]thiazepin-11(10H)-one (1.0 eq) and

    
    -dimethylaniline (0.6 eq).
    
  • Activation: Add

    
     (15.0 eq) cautiously. Note: Modern protocols allow reducing 
    
    
    
    to ~3-5 eq if using toluene as a co-solvent.
  • Reaction: Reflux (

    
    ) for 4–6 hours under 
    
    
    
    . Monitor by TLC/HPLC for disappearance of lactam.
  • Workup (Critical): Distill off excess

    
     under reduced pressure. Dissolve the residue in anhydrous toluene.
    
  • Isolation: The resulting 11-chloro intermediate is unstable to moisture. Use immediately as a toluene solution.

Step 2: Amination

  • Reaction: Cool the toluene solution of 11-chlorodibenzo[b,f][1,4]thiazepine to

    
    .
    
  • Addition: Bubble anhydrous ammonia gas (

    
    ) through the solution or add a saturated solution of 
    
    
    
    in methanol (10 eq).
  • Completion: Stir at RT for 2–4 hours.

  • Purification: Wash with water to remove ammonium chloride salts. Concentrate the organic layer.[3] Recrystallize from Ethyl Acetate/Hexane.

Protocol B: The Nitrile Cyclization (Green Route)

Best for: Laboratory scale, high-throughput screening, and minimizing toxic waste.

One-Pot Variation:

  • S-Arylation: In a flask equipped with a Dean-Stark trap (optional), dissolve 2-aminobenzenethiol (1.0 eq) and 2-chlorobenzonitrile (1.0 eq) in DMF. Add

    
     (2.0 eq).
    
  • Heat: Heat to

    
     for 2 hours. The intermediate sulfide forms quantitatively.
    
  • Cyclization: Add Potassium tert-butoxide (

    
    , 1.2 eq) directly to the reaction mixture. Increase temperature to 
    
    
    
    .
  • Mechanism Check: The color typically shifts from yellow to deep orange/red as the anion forms, then fades upon quenching.

  • Workup: Pour mixture into ice water. The product precipitates as a solid.[3][4] Filter, wash with water, and dry.

  • Yield: Expect 85–90% yield of off-white solid.

Decision Matrix: Which Route to Choose?

DecisionTree Start Start: Select Synthesis Strategy Scale Scale > 1kg? Start->Scale Waste Strict Waste/E-Factor Limits? Scale->Waste No (Lab Scale) Equip Capable of handling POCl3/Corrosives? Scale->Equip Yes (Production) RouteB Choose Route B (Nitrile Cyclization) Waste->RouteB Yes RouteA Choose Route A (Lactam/POCl3) Waste->RouteA No Equip->RouteB No Equip->RouteA Yes

Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and constraints.

References

  • Prasad, V. et al. (2013). An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research. Link

  • Kandula, V. R.[3] & Fondekar, K. P. (2015). An efficient one pot synthesis of Dibenzo [b, f] [1, 4] thiazepin-11[10H]-one. Organic Chemistry: An Indian Journal. Link

  • Warawa, E. J.[3][4] & Migler, B. M. (1989). Quetiapine Synthesis via 11-chloro intermediate. U.S. Patent No. 4,879,288. Link

  • Chen, Y. et al. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement. ACS Combinatorial Science.[5] Link[5]

  • PubChem Database. (2023). 11-Chlorodibenzo[b,f][1,4]thiazepine Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Receptor Binding Affinity of Dibenzothiazepine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropsychopharmacology, understanding the nuanced interactions between therapeutic compounds and their molecular targets is paramount. This guide provides an in-depth comparison of the receptor binding affinities of key dibenzothiazepine analogs, a class of atypical antipsychotics central to the management of severe mental illnesses. We will delve into quantitative binding data, the structure-activity relationships that govern these interactions, and the precise experimental methods used to generate this critical information.

The Dibenzothiazepine Scaffold: A Foundation for Atypical Antipsychotic Action

The dibenzothiazepine nucleus is a tricyclic heterocyclic structure that serves as the backbone for several prominent atypical antipsychotic drugs. Analogs such as clozapine and quetiapine are distinguished by modifications to this core, particularly at the piperazine moiety. These subtle chemical alterations dramatically influence their interaction with a wide array of central nervous system (CNS) receptors, thereby defining their unique therapeutic and side-effect profiles. Unlike first-generation antipsychotics, which primarily exhibit strong antagonism at the dopamine D2 receptor, dibenzothiazepines and related compounds possess a broader, more complex pharmacology. Their "atypical" nature is often attributed to a potent blockade of serotonin 5-HT2A receptors coupled with a weaker or more transient antagonism of D2 receptors.[1][2] This dual action is hypothesized to be crucial for their efficacy against the negative and cognitive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS).[2]

Comparative Receptor Binding Profiles

The binding affinity of a drug for its receptor is a primary determinant of its potency. This is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the primary ligand. A lower Ki value signifies a higher binding affinity. The following table summarizes the mean Ki values for the dibenzothiazepine analogs clozapine and quetiapine, alongside the structurally related thienobenzodiazepine, olanzapine, for key CNS receptors. This data, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other authoritative sources, offers a clear comparative snapshot.[3][4]

ReceptorClozapine Ki (nM)Quetiapine Ki (nM)Olanzapine Ki (nM)
Dopamine D1 270[5]428[6]31[7]
Dopamine D2 160[5]626[6]11[8]
Dopamine D4 21160027
Serotonin 5-HT1A 120[5]1040[6]213
Serotonin 5-HT2A 1338[6]4[7]
Serotonin 5-HT2C 13110011
Muscarinic M1 2.11086[6]2.5
Histamine H1 1.14.4[6]7[7]
Adrenergic α1 714.6[6]19[7]
(Note: Ki values are averaged from multiple sources and may vary based on experimental conditions. The primary source for this compiled data is the NIMH PDSP Ki Database[3][4]. Additional sources are cited directly.)
Interpreting the Data: Structure-Activity Insights

The data presented in the table reveals critical differences that underpin the clinical utility and side-effect profiles of these agents:

  • D2/5-HT2A Ratio: A hallmark of atypical antipsychotics is a high affinity for the 5-HT2A receptor relative to the D2 receptor.[1] Clozapine and olanzapine exhibit potent 5-HT2A antagonism with Ki values significantly lower than their D2 affinities. Quetiapine also follows this pattern, though its overall affinity for both receptors is lower than clozapine and olanzapine.[6][8][9] This characteristic is believed to contribute to the lower incidence of EPS.[2]

  • Muscarinic M1 Affinity: Clozapine and olanzapine are potent M1 antagonists, which accounts for their significant anticholinergic side effects (e.g., dry mouth, constipation). In contrast, quetiapine has a much lower affinity for the M1 receptor, predicting a more favorable profile in this regard.[6][10]

  • Histamine H1 Affinity: All three compounds are potent histamine H1 receptor antagonists.[6][7] This action is strongly associated with the sedative effects and propensity for weight gain commonly observed with these medications.[11]

  • Dopamine D4 Affinity: Clozapine displays a notably high affinity for the D4 receptor, a feature that was once hypothesized to be central to its unique efficacy in treatment-resistant schizophrenia, although this theory is less prominent now.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a rigorously validated protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for determining the Ki of an unlabeled compound.[13]

I. Objective

To determine the inhibition constant (Ki) of a test compound (e.g., a dibenzothiazepine analog) for a specific G-protein coupled receptor (e.g., human dopamine D2 receptor) by measuring its ability to compete with a specific, high-affinity radioligand.

II. Materials
  • Receptor Source: Frozen cell membranes from a stable cell line recombinantly expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone.

  • Test Compound: The unlabeled dibenzothiazepine analog of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of a known, potent D2 antagonist, such as Haloperidol, to determine non-specific binding.[14]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A 96-well cell harvester with glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

  • Detection: Liquid scintillation cocktail and a microplate scintillation counter.

III. Step-by-Step Methodology
  • Membrane Preparation:

    • Rationale: To isolate the target receptors which are embedded in the cell membrane.

    • Thaw the frozen cell membrane aliquot on ice.

    • Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.

    • Determine the protein concentration using a standard method (e.g., BCA assay) to ensure consistent receptor amounts are added to each well.

    • Dilute the membrane preparation in assay buffer to achieve a final concentration that results in specific binding of approximately 10% of the total added radioligand.

  • Assay Plate Setup:

    • Rationale: To systematically measure total binding, non-specific binding, and competitive binding across a range of test compound concentrations.

    • Set up a 96-well plate. For each concentration of the test compound, and for controls, prepare triplicate wells.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding determinant (10 µM Haloperidol).[14]

    • Competition Wells: Add 50 µL of the serially diluted test compound.

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Add 150 µL of the diluted membrane preparation to all wells.

    • Add 50 µL of the [³H]-Spiperone solution (at a concentration close to its Kd) to all wells. The final assay volume is 250 µL.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand in the solution.

    • Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter mat using a cell harvester.

    • Immediately wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Rationale: To quantify the amount of bound radioactivity and calculate the affinity of the test compound.

    • Dry the filter mat completely.

    • Add liquid scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Calculate IC50: Specific binding is calculated by subtracting the average CPM from the NSB wells from all other wells. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[15]

Visualizing Key Pathways and Workflows

To further clarify these complex processes, the following diagrams illustrate the canonical signaling pathway for the dopamine D2 receptor and the experimental workflow for the competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis node_prep node_prep node_assay node_assay node_analysis node_analysis A Thaw & Homogenize Receptor Membranes B Determine Protein Concentration A->B C Prepare Serial Dilutions of Test Compound B->C D Plate Setup: Total, NSB, Competition C->D E Add Membranes, Radioligand & Test Compound D->E F Incubate to Equilibrium E->F G Rapid Vacuum Filtration & Washing F->G H Scintillation Counting (Measure CPM) G->H I Calculate % Specific Binding H->I J Non-linear Regression (IC50 Determination) I->J K Cheng-Prusoff Equation (Ki Calculation) J->K

Caption: Workflow for a competitive radioligand binding assay.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand ligand receptor receptor gprotein gprotein effector effector second_messenger second_messenger response response Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Decreased Neuronal Excitability PKA->Cell_Response Leads to

Caption: Canonical Dopamine D2 receptor signaling cascade.

References

  • Ishibashi, T., et al. (2010). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Journal of Pharmacological Sciences. Available at: [Link]

  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
  • Drugs.com. (2026). Quetiapine Fumarate Tablets: Package Insert / Prescribing Info / MOA. Available at: [Link]

  • Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]

  • Stahl, S. M. (2014). Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. CNS Spectrums.
  • Siafis, S., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology.
  • Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Popa, F. M., et al. (2021). RECEPTOR PROFILES OF ATYPICAL ANTIPSYCHOTIC MOLECULES.
  • Seeman, P. (2005). Clozapine, a fast-off-D2 antipsychotic. ACS Chemical Neuroscience.
  • Tautermann, C. S. (2020). The Gαi protein subclass selectivity to the dopamine D2 receptor is also decided by their location at the cell membrane. Scientific Reports.
  • Psonka, A., et al. (2023). Disease-Associated Dopamine Receptor D2 Variants Exhibit Functional Consequences Depending on Different Heterotrimeric G-Protein Subunit Combinations.
  • Takeda. (2022). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Takeda.
  • Canadian Agency for Drugs and Technologies in Health. (2010). Receptor potencies (Ki values, nM) of selected antipsychotic agents. CADTH.
  • Mauri, M. C., et al. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions.
  • Free, R. B., et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology.
  • Jensen, N. H., et al. (2008). N-Desalkylquetiapine, a Potent Norepinephrine Reuptake Inhibitor, Is an Active Metabolite of Quetiapine. Neuropsychopharmacology.
  • Piomelli, D., et al. (1991). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C.
  • Alfa Cytology. (2024). Competitive Radioligand Binding Assays. Alfa Cytology.
  • Mönnich, D. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg.
  • Gardner, E., et al. (2014). Antipsychotic Dose Equivalents and Dose-Years: A Standardized Method for Comparing Exposure to Different Drugs.
  • Eli Lilly and Company. (2023). Olanzapine 10 mg tablets - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Health Sciences Library System. (2006). PDSP (Psychoactive Drug Screening Program)
  • Bio-Quetiapine. (2020). Product Monograph. Biolyse Pharma Corp.
  • Novartis. (2022). CLOZARIL® (clozapine) tablets, for oral use. U.S.
  • Plitman, E., et al. (2022). Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System.
  • Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.
  • Sandoz. (2018). Product Monograph PrSANDOZ OLANZAPINE. Sandoz Canada Inc.
  • Pharmascience Inc. (2018). Product Monograph Prpms-OLANZAPINE. Pharmascience Inc.
  • Wikipedia. (2026). Quetiapine. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Ki Database. PDSP. Available at: [Link]

  • Seeman, P., & Tallerico, T. (1998). K values (dissociation constants, nM).
  • Herman, B., et al. (2023). Antipsychotic Development. Encyclopedia.pub.
  • University of North Carolina at Chapel Hill. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clozapine | Ligand Activity Charts. Available at: [Link]

Sources

Validating Assay Sensitivity for Dibenzo[b,f][1,4]thiazepin-11-amine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist

Executive Summary: The Trace Detection Challenge

Dibenzo[b,f][1,4]thiazepin-11-amine (CAS: 3159-07-7), often designated as Quetiapine Impurity B or a key intermediate in the synthesis of dibenzothiazepine antipsychotics, presents a distinct analytical challenge. As a primary amine fused to a tricyclic system, it exhibits significant basicity and hydrophobicity.

In drug development, particularly under ICH M7 guidelines for mutagenic impurities, the requirement is not just detection, but detection at trace levels (often < 10 ppm relative to the API). While standard HPLC-UV is the workhorse for process control, it frequently hits a "sensitivity ceiling" that fails to meet the stringent Limit of Quantitation (LOQ) required for genotoxic risk assessment or cleaning validation.

This guide objectively compares the standard HPLC-UV approach against the high-sensitivity UHPLC-MS/MS alternative, providing a self-validating protocol to prove assay sensitivity.

The Analytical Landscape: Method Comparison

To select the right tool, we must quantify the performance gap. The following table summarizes the capabilities of the three primary methodologies based on field data.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (Diode Array) UHPLC-MS/MS (QqQ) HPTLC (Fluorescence)
Primary Use Case Routine QC, Purity Analysis (>0.05%)Trace Impurity, Genotoxicity (<10 ppm)High-throughput Screening
Typical LOQ ~50–80 ng/mL~0.1–0.5 ng/mL~100 ng/mL
Linearity Range Broad (

)
Narrower (

)
Limited
Matrix Tolerance HighLow (Requires cleanup/IS)High
Cost per Sample LowHighLow
Key Limitation Sensitivity: Insufficient for trace analysis.Matrix Effect: Ion suppression risk.Resolution: Poor separation of isomers.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate methodology based on your specific Limit of Detection (LOD) requirements.

MethodSelection Start Define Required Sensitivity (LOQ) Decision Is Target LOQ < 1 ppm? Start->Decision HighSens Trace Analysis (Genotoxic/Cleaning) Decision->HighSens Yes Routine Purity/Assay Control Decision->Routine No MS_Path Select UHPLC-MS/MS (Triple Quad) HighSens->MS_Path Required for Sensitivity UV_Path Select HPLC-UV (PDA @ 220-254 nm) Routine->UV_Path Sufficient & Robust Validation Proceed to Validation Protocol MS_Path->Validation Validate Matrix Effects UV_Path->Validation Validate Specificity

Figure 1: Decision tree for selecting the analytical technique based on sensitivity requirements.

Deep Dive: The High-Sensitivity Protocol (UHPLC-MS/MS)

For researchers requiring the detection of Dibenzo[b,f][1,4]thiazepin-11-amine at trace levels (e.g., < 1 ppm in API), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory choice.

Mechanism of Action

The tricyclic structure ionizes efficiently in Positive Electrospray Ionization (+ESI) mode. The protonated molecular ion


 is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are detected in Q3. This Multiple Reaction Monitoring (MRM)  mode eliminates background noise, lowering the LOD significantly compared to UV.
Recommended Protocol
  • Column Selection:

    • Type: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

    • Rationale: The amine group causes severe tailing on active silanols. End-capping mitigates this.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (promotes ionization).

    • B: Acetonitrile (LC-MS grade).

    • Gradient: 5% B to 95% B over 5-7 minutes.

  • Mass Spec Parameters (Optimized):

    • Precursor Ion: m/z 227.1

      
      
      
    • Quantifier Ion: m/z 166.1 (Loss of amine/ring contraction).

    • Qualifier Ion: m/z 194.1 (Sulfur extrusion).

Expert Insight: Always use a deuterated internal standard (e.g., Quetiapine-d8) if analyzing complex matrices (plasma or API degradation studies) to correct for ion suppression.

Validation Protocol: Proving Sensitivity

Validation must follow ICH Q2(R2) guidelines. The core objective here is to scientifically prove the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Step 1: Signal-to-Noise (S/N) Determination

Do not rely solely on calculated standard deviation. Visual confirmation is required for trace analysis.

  • Prepare a blank matrix solution.

  • Prepare a series of low-concentration standards (e.g., 0.1, 0.5, 1.0, 5.0 ng/mL).

  • Inject the blank and calculate the peak-to-peak noise in the retention time window.

  • Inject standards.

    • LOD Criterion: S/N ≥ 3:1

    • LOQ Criterion: S/N ≥ 10:1

Step 2: Linearity & Accuracy at the Limit

Sensitivity is useless without accuracy.

  • Prepare 3 replicates at the estimated LOQ concentration.

  • Acceptance Criteria:

    • Precision (RSD) at LOQ: ≤ 10-15% (for MS), ≤ 10% (for UV).

    • Accuracy (Recovery): 80–120% of true value.

Validation Workflow Diagram

ValidationFlow cluster_0 System Suitability cluster_1 Sensitivity Determination cluster_2 Confirmation SST Inject Standard (RSD < 2.0%) Noise Measure Noise (Blank) SST->Noise Signal Inject Low Std (0.1 - 10 ng/mL) Noise->Signal Calc Calc S/N Ratio Signal->Calc Precision Precision @ LOQ (6 Replicates) Calc->Precision If S/N > 10 Linearity Linearity (LOQ to 120%) Precision->Linearity

Figure 2: Step-by-step validation workflow for establishing LOQ according to ICH Q2(R2).

Troubleshooting & Optimization

Even with a robust protocol, specific chemical behaviors of Dibenzo[b,f][1,4]thiazepin-11-amine can cause assay failure.

Common Failure Modes
IssueCauseCorrective Action
Peak Tailing Interaction of the secondary amine with residual silanols on the column.1. Use a "Base Deactivated" (BDS) or hybrid particle column (e.g., C18-H).2. Add 5mM Ammonium Formate to the mobile phase to mask silanols.
Carryover The hydrophobic tricyclic ring sticks to injector seals and tubing.1. Use a strong needle wash: 90% Acetonitrile / 10% Isopropanol.2. Implement a blank injection between high-concentration samples.
Ion Suppression (MS) Co-eluting matrix components (e.g., phospholipids in bioanalysis).1. Improve chromatographic separation (flatter gradient).2. Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI is susceptible.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]

  • European Pharmacopoeia (Ph. Eur.). Quetiapine Hemifumarate Monograph 2541. (Defines Impurity B/G limits and standard UV methods). [Link]

  • Totoli, E. G., & Salgado, H. R. N. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(08), 001-008. (Provides comparative UV LOQ data). [Link]

Sources

Safety Operating Guide

Dibenzo[b,f][1,4]thiazepin-11-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Scale Management

Executive Summary

Dibenzo[b,f][1,4]thiazepin-11-amine (CAS: 5786-26-5) is a critical tricyclic pharmacophore, primarily utilized as a key intermediate in the synthesis of antipsychotics such as Quetiapine.[1][2]

Effective disposal requires treating this substance not merely as "organic waste," but as a biologically active pharmaceutical intermediate with specific chemical incompatibilities (sulfur-oxidation sensitivity) and environmental persistence risks. This guide outlines the segregation, containment, and destruction protocols required to ensure safety and regulatory compliance (RCRA/EPA).

Chemical Profile & Risk Assessment

Understanding the molecule is the first step in safe disposal.

ParameterTechnical SpecificationOperational Implication
Chemical Name Dibenzo[b,f][1,4]thiazepin-11-aminePrimary identifier.
CAS Number 5786-26-5 Note:[1] Do not confuse with the ketone precursor (11-one, CAS 3159-07-7).
Formula

Contains Sulfur (S) and Nitrogen (N).[1][3][4]
Physical State Solid (Off-white powder)Dust generation risk during transfer.
Acidity/Basicity Basic (Amine moiety)DO NOT mix with strong acids (exothermic salt formation).
Reactivity Sulfur moietySusceptible to oxidation; incompatible with strong oxidizers (e.g., Nitric Acid).
Destruction High-Temp IncinerationRequires

to fracture the tricyclic ring.
Critical Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritant: Causes serious eye irritation (Category 2A).

  • Aquatic Toxicity: High potential for long-term adverse effects in the aquatic environment (typical of tricyclic pharmaceutical residues).

Pre-Disposal Protocol: Segregation & Containment

The majority of laboratory accidents occur during waste consolidation. Follow these segregation rules to prevent "trash can chemistry."

A. Solid Waste (Preferred Route)

Disposing of the pure compound as a solid is safer than creating a solution, as it minimizes volume and mobility.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Isolate from "General Organic Debris." Label specifically as "Hazardous Pharmaceutical Waste - Toxic."

  • Wetting: If the powder is fine and prone to dusting, dampen slightly with a high-flashpoint solvent (e.g., PEG-400 or heavy mineral oil) to suppress dust before sealing.

B. Liquid Waste (Mother Liquors/Rinsates)

If the amine is dissolved in solvent (e.g., Toluene, DMF):

  • pH Check: Ensure the waste stream is neutral or basic .

    • Warning: Adding this amine to an acidic waste stream (e.g., waste containing HCl or

      
      ) will generate heat and precipitate the salt, potentially clogging waste drums.
      
  • Solvent Compatibility: Ensure the carrier solvent is non-halogenated if possible. If dissolved in Dichloromethane (DCM), the waste must go to the Halogenated stream.

  • Oxidizer Ban: NEVER add this waste to a container holding oxidizers (Peroxides, Nitric Acid). The sulfur atom in the thiazepine ring can undergo rapid, exothermic oxidation to sulfoxides/sulfones.

Disposal Workflow (Step-by-Step)
Step 1: Classification

Determine if the waste is Trace (wipes, gloves) or Bulk (expired reagent, reaction byproducts).

  • Trace: Bag in yellow biohazard/chem-hazard bags.

  • Bulk: Must be drummed/bottled.

Step 2: Labeling

The label must be explicit to prevent downstream errors at the incineration plant.

  • Primary Constituent: Dibenzo[b,f][1,4]thiazepin-11-amine.[1][4]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (unless in solvent).

Step 3: The "Ultimate Fate" (Destruction)

The only validated method for destroying the biological activity of the thiazepine ring is High-Temperature Incineration .

  • Requirement: The incinerator must operate with a secondary combustion chamber

    
     with a residence time of >2 seconds.
    
  • Scrubbing: Due to the Sulfur content, incineration will produce

    
     gases. The facility must have wet scrubbers (alkaline quench) to neutralize acid gases.
    
Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for disposing of Dibenzo[b,f][1,4]thiazepin-11-amine based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: Dibenzo[b,f][1,4]thiazepin-11-amine AssessState Assess Physical State Start->AssessState Solid Solid / Powder AssessState->Solid Liquid Solution / Mother Liquor AssessState->Liquid Trace Trace (Gloves, Wipes) AssessState->Trace ContainerSolid Containerize: HDPE Wide-Mouth Jar Solid->ContainerSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent BagTrace Double Bag: Yellow Chem-Hazard Bag Trace->BagTrace LabelSolid Label: 'Toxic Solid - Pharm Intermediate' ContainerSolid->LabelSolid Incineration High-Temp Incineration (>1000°C with Scrubber) LabelSolid->Incineration Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Toluene, Methanol) CheckSolvent->NonHalo No Halogens CheckpH CRITICAL: Check pH (Must be Neutral/Basic) Halo->CheckpH NonHalo->CheckpH CheckpH->Incineration Segregated Liquid Waste BagTrace->Incineration

Figure 1: Decision tree for the segregation and disposal of thiazepine intermediates, ensuring chemical compatibility and regulatory compliance.

Emergency Procedures: Spill Management

Trustworthiness Check: How do you validate that a spill is actually clean?

Because this compound is a solid powder, dry cleanup is preferred to prevent spreading.

  • PPE: Wear Nitrile gloves (double gloved), N95 or P100 respirator (dust hazard), and safety goggles.

  • Containment: Cover spill with a dust suppressant (e.g., wet paper towels or oil-based sweeping compound). Do not use a vacuum cleaner unless it is an explosion-proof HEPA unit (static risk).

  • Removal: Scoop material into a disposal jar.

  • Decontamination (The Validation Step):

    • Wipe the surface with a solvent in which the amine is soluble (Methanol or Ethanol).

    • Validation: Use a portable UV lamp (365 nm). Many tricyclic compounds, including thiazepines, exhibit fluorescence. If the surface glows under UV, it is not clean. Repeat wiping until no fluorescence is observed.

    • Alternative: If UV is inconclusive, perform a "swab test" and analyze via LC-MS or TLC to confirm non-detectable levels.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 21909, Dibenzo[b,f][1,4]thiazepin-11-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Dibenzo[b,f][1,4]thiazepin-11-amine.[1][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,f][1,4]thiazepin-11-amine
Reactant of Route 2
Dibenzo[b,f][1,4]thiazepin-11-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.